Product packaging for Fluoranthene(Cat. No.:CAS No. 76774-50-0)

Fluoranthene

Cat. No.: B7770525
CAS No.: 76774-50-0
M. Wt: 202.25 g/mol
InChI Key: GVEPBJHOBDJJJI-UHFFFAOYSA-N
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Description

Fluoranthene (CAS 206-44-0) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₁₀, characterized by a fused structure of naphthalene and benzene connected by a five-membered ring, making it a non-alternant PAH and a structural isomer of pyrene . This compound is a subject of significant research in materials science due to its intense blue fluorescence and a wide bandgap, making it a promising candidate for application in blue organic light-emitting diodes (OLEDs), solar cells, and as a component in organic semiconductors . Its planar, rigidified biphenyl moiety contributes to excellent thermal and electrochemical stability in these systems . As a core PAH structure, it also serves as a key intermediate in sophisticated organic synthesis, with recent methodologies enabling the construction of complex derivatives like acenaphtho[1,2-k]this compound for tuning electronic properties in optoelectronics . Concurrently, it is a critical standard in environmental science; it is one of the 16 U.S. EPA priority pollutants and is classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance, necessitating its use in analytical method development, environmental fate studies, and ecotoxicological research to understand the behavior and impact of PAHs . Traces of this compound are found in combustion products and coal tar pitch . The compound appears as yellow to green needles, has a melting point of approximately 110 °C, a boiling point of 375 °C, and very low water solubility (265 μg/L at 25 °C) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10 B7770525 Fluoranthene CAS No. 76774-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoranthene
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InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H
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InChI Key

GVEPBJHOBDJJJI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
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Molecular Formula

C16H10
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DSSTOX Substance ID

DTXSID3024104
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Molecular Weight

202.25 g/mol
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Physical Description

Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB]
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Boiling Point

482 °F at 60 mmHg (NTP, 1992), 384 °C
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Flash Point

198.0 °C (388.4 °F) Closed cup
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page.
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Density

1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C
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Color/Form

Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates

CAS No.

206-44-0, 76774-50-0
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Melting Point

230 °F (NTP, 1992), 110.2 °C
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Environmental Occurrence and Distribution of Fluoranthene

Sources of Environmental Fluoranthene (B47539)

The presence of this compound in the environment stems from both human-related activities and natural events. epa.gov

Anthropogenic Emissions

Human activities are the primary contributors of this compound to the environment. europa.eu Key anthropogenic sources include:

Industrial Processes: Coke production, primary aluminum production, and the wood preservation industry are significant industrial emitters. tpsgc-pwgsc.gc.caeuropa.eu The iron and steel industry, particularly coke ovens, release this compound. europa.eu Other industrial contributors include petrochemical refineries, asphalt (B605645) production, waste incineration, power plants, and rubber tire manufacturing. europa.eunaturvardsverket.se

Combustion of Fuels: The incomplete burning of fossil fuels in vehicle engines is a major source. tpsgc-pwgsc.gc.canaturvardsverket.se Both gasoline and diesel engines emit this compound. europa.eu Domestic heating and cooking using solid fuels like wood and coal also contribute significantly to this compound emissions. europa.eu

Other Sources: The wear and tear of tires containing high-aromatic oils release this compound. naturvardsverket.se It has also been used in lining water pipes (B44673) and storage tanks and as an intermediate in the production of dyes and pharmaceuticals. tpsgc-pwgsc.gc.ca Spills of petroleum products like fuel oil also lead to environmental contamination. naturvardsverket.se

Natural Sources

Natural processes also release this compound into the environment, although generally to a lesser extent than anthropogenic sources. tpsgc-pwgsc.gc.canaturvardsverket.se These include:

Volcanic Eruptions and Forest Fires: The natural combustion of organic matter during events like forest fires and volcanic activity releases this compound and other PAHs. tpsgc-pwgsc.gc.canaturvardsverket.se

Fossil Fuels: this compound is a natural component of crude oil and fossil fuels. nih.gov

Plant Biosynthesis: Some plants are known to naturally produce this compound. epa.gov

Environmental Compartments and Matrices

Once released, this compound is distributed throughout various environmental compartments, including the atmosphere, water systems, and soil. coastalwiki.org

Atmospheric Distribution

In the atmosphere, this compound exists in both the vapor phase and adsorbed to particulate matter. nih.govcoastalwiki.org The distribution between these two phases depends on its vapor pressure. nih.gov While vapor-phase this compound can be degraded relatively quickly by photochemical reactions, particle-bound this compound is more stable and can be transported over long distances. nih.govcoastalwiki.org Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant pathway for this compound to enter aquatic and terrestrial ecosystems. epa.goveeer.org

Aquatic Systems (e.g., rivers, lakes, drinking water)

This compound enters aquatic systems through various pathways, including industrial and municipal effluents, atmospheric deposition, and runoff from roads. epa.gov Due to its low water solubility (approximately 265 µg/L), it readily adsorbs to suspended particles and sediments. epa.govcoastalwiki.org This leads to its accumulation in the sediment of rivers and lakes, where it can persist for long periods. coastalwiki.org

This compound has been detected in various water bodies, including drinking water sources. epa.gov For instance, in Minnesota, it was found in public drinking water wells at a maximum concentration of 0.320 parts per billion (ppb) and in ambient groundwater at concentrations ranging from 0.003 to 0.034 ppb. health.state.mn.us Studies of the Great Lakes have also shown the presence of this compound in surface waters, with concentrations varying by location. researchgate.net

This compound Concentrations in Various Aquatic Environments

LocationWater Body TypeConcentration Range
Minnesota, USAPublic Drinking Water WellsUp to 0.320 ppb
Minnesota, USAAmbient Groundwater0.003 - 0.034 ppb
Buzzards Bay, Massachusetts, USAMarine Sediment110 - 790 µg/kg (dry weight)
Great Lakes, North AmericaSurface WaterVariable, expressed in ng/L

Terrestrial Environments (e.g., soils)

Soil contamination with this compound is widespread, primarily resulting from atmospheric deposition and the application of contaminated materials like sewage sludge. frontiersin.org this compound binds strongly to organic matter in the soil, which limits its mobility and leaching into groundwater. tpsgc-pwgsc.gc.ca However, this strong adsorption also contributes to its persistence in the soil environment. tpsgc-pwgsc.gc.ca

Concentrations of this compound in soil can vary significantly depending on the proximity to emission sources. fruit-technology.ro For example, a study in Transylvania found that while this compound was not detected in some soil samples, other PAHs were present, with total PAH concentrations ranging from 4.43 to 11.74 µg/kg. fruit-technology.ro Another study highlighted that this compound is one of the predominant PAHs found in contaminated soils and sediments. acs.org

Reported this compound and PAH Concentrations in Soil

LocationSample TypeFinding
TransylvaniaSoilThis compound not detected in analyzed samples, but total PAHs ranged from 4.43 to 11.74 µg/kg.
Yangtze River Delta, ChinaSoilThis compound is a dominant PAH, present in 73.3% of soil samples.

Food Matrices (e.g., grilled foods, fruits, vegetables, grains, dairy)

This compound is a polycyclic aromatic hydrocarbon (PAH) that can be found in a variety of foods. health.state.mn.us Its presence is often the result of environmental contamination or certain cooking and processing methods. foodstandards.gov.aueuropa.eu

Grilled and Smoked Foods: The process of grilling, smoking, and roasting, particularly over charcoal, is a significant source of PAH formation, including this compound. researchgate.netenvironmed.pl High temperatures can cause fat from the food to drip onto the heat source, leading to the production of smoke containing PAHs that then deposits on the food's surface. europa.eu For instance, charcoal-grilled pork samples have been found to contain relatively high levels of PAHs. researchgate.net Studies have shown that the type of heat source matters; using gas heat instead of charcoal can significantly decrease the concentration of PAHs. researchgate.net Marinated whole chickens have also been noted to have high PAH levels, which is attributed to their high fat content and skin. researchgate.net

Fruits and Vegetables: Fruits and vegetables can become contaminated with this compound through the deposition of airborne particles on their waxy surfaces. europa.euagriculturejournals.cz Proximity to industrial areas or highways can lead to higher contamination levels compared to rural areas. europa.eu Studies have detected this compound in various fruits, with one study finding maximum concentrations of 17.5 µg/kg in Hass avocado, 6.09 µg/kg in cape gooseberry, and 1.69 µg/kg in purple passion fruit. tandfonline.com

Grains and Cereals: Cereals and cereal products are another food group where this compound can be present. researchgate.netnih.gov Contamination can occur from environmental sources during cultivation, harvesting, and processing.

Dairy Products: Low levels of this compound have been detected in dairy products like milk. europa.eu

Oils and Fats: Edible oils, including palm and peanut oil, can contain this compound. fao.org The refining process can sometimes contribute to PAH levels.

The following table provides a summary of this compound levels found in various food matrices from different studies.

Environmental Fate and Transport

The environmental fate and transport of this compound are governed by a combination of physical and chemical processes that determine its distribution and persistence in various environmental compartments.

Abiotic Transformation Processes

Abiotic transformation processes, which are non-biological, play a role in the degradation of this compound in the environment.

Photolysis: One of the main abiotic transformation pathways for this compound is photolysis, particularly in the upper layers of water and on surfaces exposed to sunlight. europa.eu This process involves the degradation of the molecule by light, especially UV radiation. agriculturejournals.cz The presence of other substances, like singlet oxygen, can enhance this process. europa.eu

Reaction with Hydroxyl Radicals: In the atmosphere, vapor-phase this compound can react with photochemically-produced hydroxyl radicals. nih.gov The rate constant for this reaction has been measured, leading to an estimated atmospheric half-life of about 8 hours under specific conditions. nih.gov

Reaction with Nitrate (B79036) Radicals: Another atmospheric reaction is with nitrate radicals, although this process is slower, with a calculated atmospheric lifetime of approximately 85 days. nih.gov

Hydrolysis: this compound is not expected to undergo hydrolysis in the environment because it lacks functional groups that are susceptible to this type of reaction. europa.eunih.gov

Sorption and Desorption Dynamics

The movement and bioavailability of this compound in soil and sediment are heavily influenced by sorption and desorption processes.

Sorption: this compound has a strong tendency to adsorb to soil and sediment particles, particularly those with high organic matter content. tpsgc-pwgsc.gc.caut.ac.ir This is due to its hydrophobic nature and low water solubility. nih.govtpsgc-pwgsc.gc.ca The organic carbon content of the adsorbent is a key factor influencing the extent of sorption. ut.ac.ir Clay minerals in soil can also play a role in the adsorption of this compound. researchgate.net This strong adsorption reduces its mobility and availability in the environment. tpsgc-pwgsc.gc.ca

Desorption: The release of this compound from soil and sediment (desorption) is often a slow process. d-nb.info Studies have shown that only a small fraction of sorbed this compound may be desorbed back into the aqueous phase, indicating that the sorption can be partially irreversible. researchgate.netnih.gov This phenomenon, known as desorption hysteresis, is more pronounced in soils with high organic matter content. researchgate.net

Volatilization

Volatilization is the process by which a substance evaporates from a surface. For this compound, this process is generally slow.

From Water Surfaces: Based on its Henry's Law constant (9.45X10-6 atm-cu m/mol at 20 °C), this compound is expected to volatilize from water surfaces. nih.gov The estimated volatilization half-life from a model river is about 4 days, while from a model lake, it is estimated to be 46 days. nih.gov However, its strong adsorption to suspended solids and sediment can reduce the rate of volatilization. nih.gov

From Soil Surfaces: When present in soil, this compound volatilizes very slowly due to its low vapor pressure and strong adsorption to soil particles. tpsgc-pwgsc.gc.ca

Bioaccumulation in Organisms (e.g., aquatic invertebrates, earthworms)

Bioaccumulation is the process by which organisms absorb a substance from the environment at a rate faster than they can eliminate it. This compound has been shown to bioaccumulate in various organisms.

Aquatic Invertebrates: Aquatic invertebrates can take up this compound from both the water and contaminated sediment. epa.govnih.gov Organisms like mollusks and crustaceans have been observed to accumulate this compound. rivm.nl For example, the bioconcentration factor (BCF), which is a measure of accumulation from water, can be high in some crustaceans like Diporeia spp. and Hyalella azteca. rivm.nl However, the ability to metabolize and release PAHs varies among species. epa.gov Some invertebrates have a lower capacity to metabolize PAHs, which can lead to higher body concentrations. nih.gov

Earthworms: Earthworms can take up and accumulate this compound from contaminated soil into their tissues. nih.gov The bioavailability of this compound in the soil, which can change as the soil ages, affects the extent of bioaccumulation. nih.gov Studies have also indicated that factors like food limitation can lead to a significant increase in the bioaccumulation of PAHs in earthworms. nih.gov

The following table presents some bioaccumulation data for this compound in different organisms.

Advanced Analytical Methodologies for Fluoranthene

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate fluoranthene (B47539) from complex sample matrices and remove interfering substances. mdpi.com The choice of extraction method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique.

Traditional methods for extracting this compound and other polycyclic aromatic hydrocarbons (PAHs) have been widely used for decades. These techniques, while often robust, can be time-consuming and require significant volumes of organic solvents. redalyc.orgazurewebsites.net

Liquid-Liquid Extraction (LLE): This is a fundamental technique where target analytes are partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com Common solvents for extracting this compound include n-hexane and acetonitrile. mdpi.com

Soxhlet Extraction: This method is a classic and exhaustive technique, particularly for solid samples like soil and sediment. redalyc.orgazurewebsites.net It involves continuous extraction of the sample with a refluxing solvent over an extended period (12-24 hours). redalyc.org While effective, it is known for its high solvent consumption and lengthy extraction times. redalyc.org

Solid-Phase Extraction (SPE): SPE is a more modern conventional technique that has gained popularity due to its efficiency and reduced solvent usage compared to LLE and Soxhlet extraction. scholarsportal.info In SPE, the sample is passed through a solid adsorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. Common adsorbents for this compound include C18, silica, and Florisil. mdpi.com

Table 1: Comparison of Conventional Extraction Methods for this compound
MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. mdpi.comSimple, well-established.Can be labor-intensive, requires large solvent volumes, potential for emulsion formation. mdpi.com
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent. redalyc.orgExhaustive extraction, suitable for complex solid matrices.Time-consuming (12-24 hours), high solvent consumption, potential for thermal degradation of analytes. redalyc.org
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted. scholarsportal.infoReduced solvent consumption, faster than LLE and Soxhlet, can be automated. mdpi.comSorbent selection is critical, potential for matrix effects. mdpi.com

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These methods are generally faster, more efficient, and require smaller amounts of organic solvents.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.comlnu.se This technique significantly reduces extraction times and solvent consumption. mdpi.com

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, uses elevated temperatures and pressures to enhance the extraction efficiency of solvents. lnu.sejfda-online.com This allows for rapid and automated extraction of this compound from solid and semi-solid samples. nih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. jfda-online.com It is a "greener" alternative to solvent-based methods as it is less time-consuming and has comparable or better recovery rates. cdc.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that involves a simple solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. jfda-online.com It has been successfully applied to the analysis of PAHs, including this compound, in various food matrices. fda.gov

Activated Florisil Column for Lipid Removal: For samples with high lipid content, such as biological tissues and edible oils, a cleanup step is crucial to remove interfering fats. cdc.govnih.gov An activated Florisil® (a magnesium silicate (B1173343) gel) column is highly effective for this purpose. cdc.govdiva-portal.org It has been demonstrated that an activated Florisil column can bind more than 99.75% of lipid contaminants, resulting in a cleaner sample extract and enabling lower detection limits. cdc.gov This technique is often used in conjunction with other extraction methods to improve the accuracy of this compound analysis in fatty samples. nih.govmdpi.com

Table 2: Overview of Advanced Extraction Techniques for this compound
TechniquePrincipleKey Advantages
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the sample and solvent. mdpi.comRapid, efficient, reduced solvent use. mdpi.com
Accelerated Solvent Extraction (ASE) Employs elevated temperature and pressure. jfda-online.comHigh throughput, can be automated. nih.gov
Supercritical Fluid Extraction (SFE) Uses supercritical fluids (e.g., CO2) as solvents. jfda-online.comEnvironmentally friendly, fast. cdc.gov
QuEChERS Combines extraction with a dispersive SPE cleanup. jfda-online.comFast, simple, uses minimal solvent. fda.gov
Activated Florisil Column Adsorption chromatography to remove lipids. cdc.govHighly effective for lipid removal, improves detection limits in fatty samples. cdc.govnih.gov

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the sample extract before its quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of this compound and other PAHs. jfda-online.comepa.gov In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a capillary column. env.go.jp

The choice of the GC column's stationary phase is critical for achieving the desired separation. While standard 5% phenyl stationary phases are common, they may not fully resolve isomeric PAHs like benzo[j]this compound and benzo[b]this compound (B1141397). chromatographyonline.com More specialized columns, such as those with a 50% phenyl polysilphenylene-siloxane stationary phase (e.g., SGE BPX50) or other proprietary phases (e.g., Zebron™ ZB-PAH-CT, Rxi-SVOCms), have been developed to provide enhanced resolution of these critical isomer pairs. chromatographyonline.comphenomenex.comrestek.com

High-performance liquid chromatography (HPLC) is another cornerstone technique for this compound analysis, often preferred for its high specificity when combined with fluorescence detection (FLD). cdc.govthermofisher.com HPLC separates compounds based on their differential interactions with a liquid mobile phase and a solid stationary phase packed in a column. thermofisher.com

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile), is the most common mode for PAH analysis. fda.govthermofisher.com HPLC with fluorescence detection is particularly advantageous for this compound analysis due to the native fluorescence of the compound, which allows for highly sensitive and selective detection. cdc.govnih.gov

Table 3: Comparison of GC and HPLC for this compound Analysis
TechniqueMobile PhaseStationary PhaseCommon DetectorKey Strengths for this compound Analysis
Gas Chromatography (GC) Inert gas (e.g., Helium). csic.esVarious, including 5% phenyl and specialized PAH phases. chromatographyonline.comMass Spectrometry (MS). jfda-online.comHigh resolution, excellent for complex mixtures, provides structural information with MS. epa.gov
High-Performance Liquid Chromatography (HPLC) Liquid solvent mixture (e.g., acetonitrile/water). fda.govTypically reversed-phase (e.g., C18). fda.govFluorescence (FLD), UV. cdc.govthermofisher.comHigh specificity with FLD, suitable for non-volatile or thermally labile compounds. cdc.gov

Other Emerging Analytical Approaches

While GC and HPLC remain the standard methods, research into new and emerging analytical approaches for this compound and other PAHs is ongoing. These methods aim to provide faster, more sensitive, and field-portable detection capabilities.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that provides highly sensitive and specific detection of analytes adsorbed onto a nanostructured metal surface. acs.org Recent studies have demonstrated the potential of SERS for the rapid, on-site detection of this compound in water and air samples, with detection limits in the parts-per-billion (ppb) range. acs.org The entire detection process can be completed in under a minute, offering a significant advantage over traditional chromatographic methods. acs.org

Fluorescent Chemosensors: Researchers are developing novel fluorescent materials based on this compound derivatives. acs.org These materials can exhibit changes in their fluorescence properties upon interaction with specific analytes, such as nitroaromatic compounds. This approach shows promise for the development of highly sensitive and selective sensors. acs.org

Advanced Mass Spectrometry Techniques: The coupling of both GC and LC with high-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) and Orbitrap systems, is becoming more common. nih.govcsic.es These techniques provide highly accurate mass measurements, which aids in the confident identification of this compound and its isomers, even in highly complex matrices. nih.gov

Electrochemical Sensing Methods

Electrochemical sensors have emerged as a promising alternative for the detection of polycyclic aromatic hydrocarbons (PAHs) like this compound due to their potential for simplicity, low cost, and on-site monitoring. researchgate.net These methods are based on measuring changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface.

A variety of electrochemical techniques are employed for this purpose, including voltammetry, potentiometry, and impedance spectroscopy. nih.gov For this compound detection, voltammetric methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common. researchgate.netresearchgate.net These techniques measure the current response to a programmed change in electrode potential, allowing for the quantification of the analyte. nih.gov

The performance of electrochemical sensors is highly dependent on the working electrode material. Researchers have developed modified electrodes to enhance sensitivity and selectivity towards this compound. One approach involves using a graphene-modified carbon paste electrode (CPE). researchgate.net The unique properties of graphene increase the electrocatalytic activity, resulting in an enhanced peak current for this compound compared to an unmodified electrode. researchgate.net Another system utilized a chip-based mercury on platinum microelectrode coated with a phospholipid–triglyceride layer to monitor interactions with PAHs. researchgate.net

These sensors have demonstrated the ability to detect this compound at low concentrations. For instance, a graphene-modified CPE achieved a limit of detection (LOD) of 0.95 ng/mL using differential pulse voltammetry. researchgate.net A different system, employing a phospholipid-triglyceride coated mercury microelectrode, reported a detection limit of 0.32 µg/L for this compound in seawater. researchgate.net These methods offer a significant advantage in their ability to measure freely dissolved PAHs, which is particularly relevant for assessing bioavailability in aquatic environments. researchgate.net

Table 1: Performance of Selected Electrochemical Sensors for this compound Detection

Sensor Type Analytical Technique Limit of Detection (LOD) Matrix
Graphene-modified Carbon Paste Electrode Differential Pulse Voltammetry (DPV) 0.95 ng/mL Acetonitrile-NaClO4

This table presents data from sources researchgate.net and researchgate.net to illustrate the detection capabilities of different electrochemical sensing methods.

Surface Enhanced Raman Spectroscopy (SERS)-based Optical Sensing

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful optical sensing technique that offers ultra-high sensitivity, often down to the single-molecule level, and provides specific "fingerprint" spectra for analyte identification. researchgate.netmdpi.com The technique overcomes the primary limitation of conventional Raman spectroscopy—weak signal intensity—by adsorbing the target molecules onto a nanostructured metallic surface, typically made of silver (Ag) or gold (Au). researchgate.netacs.org The excitation of localized surface plasmons on these nanostructures creates a massive enhancement of the local electric field, amplifying the Raman signal of the adsorbed this compound molecules. researchgate.net

The effectiveness of SERS depends heavily on the quality and properties of the SERS substrate. Silver nanoparticles (AgNPs) are commonly used due to their stability and strong plasmon resonance. acs.org The SERS signal can be further optimized by controlling the aggregation of these nanoparticles and the adsorption of the analyte. For instance, the addition of iodide ions has been shown to enhance the adsorption of PAHs onto silver surfaces. acs.org

SERS-based methods have achieved very low detection limits for this compound in water. One study demonstrated the detection of this compound at a concentration of just 4 nmol/L, with an estimated LOD of 2 nmol/L, using a specialized Raman setup with a silver nanoparticle substrate. researchgate.net Another approach combined SERS with a Random Forest calibration model for the quantitative analysis of this compound in water, achieving a high coefficient of determination (R²p = 0.9770), demonstrating the method's accuracy. nih.gov

The combination of SERS with portable Raman instruments holds significant promise for rapid, on-site analysis of this compound in environmental samples, providing a valuable alternative to lab-based chromatographic methods. acs.orgresearchgate.net

Table 2: Examples of SERS-based Detection of this compound

SERS Substrate Analytical Approach Limit of Detection (LOD) Key Finding
Naturally grown Ag nanoparticle ensemble Shifted Excitation Raman Difference Spectroscopy (SERDS) 2 nmol/L (estimated) Demonstrated in-situ trace detection of this compound in water. researchgate.net
Silver Nanoparticles (AgNPs) SERS combined with Random Forest model Not specified, but high R²p of 0.9770 Established a rapid and accurate quantitative analysis method. nih.gov

This table summarizes findings from sources researchgate.net, nih.gov, and acs.org on the application of SERS for this compound analysis.

Challenges in this compound Analysis

Despite the availability of advanced analytical methods, the accurate and reliable quantification of this compound remains a significant challenge. These difficulties arise from the nature of the samples in which this compound is found, the wide concentration ranges that need to be measured, and the strict regulatory standards that must be met. su.se

Complex Sample Matrices and Interferences

This compound is often present in highly complex matrices such as environmental samples (soil, sediment, wastewater) and food. thermofisher.comnih.gov These samples contain a multitude of other compounds that can interfere with the analysis, affecting the accurate detection and quantification of the target analyte. thermofisher.com The presence of isobaric compounds—molecules that have the same nominal mass—is a particular challenge in mass spectrometry-based methods. For example, high chromatographic resolution is needed to separate this compound from its isomers and other closely eluting PAHs like benzo[b]this compound. thermofisher.com

Sample preparation is a critical step to remove these interferences, but it can also be a source of error. nih.govresearchgate.net Procedures for determining trace concentrations of analytes in complex matrices typically involve extraction followed by purification. nih.gov However, for very complex matrices like high-boiling petroleum products, standard methods can be ineffective, leading to low recovery of analytes and poor reproducibility. nih.gov The complexity of the matrix makes it difficult to achieve a clean sample extract without losing a portion of the target analyte. cdc.gov

Wide Range of Detection Levels

A significant challenge in this compound analysis is the need to cover a very wide range of detection levels. thermofisher.com Concentrations can vary from low parts-per-billion (ppb or µg/L) or even parts-per-trillion (ppt or ng/L) in drinking water to high parts-per-million (ppm or mg/kg) in contaminated soils or industrial materials. thermofisher.comepa.gov For example, this compound has been detected in U.S. drinking water at concentrations as low as 2.4 ng/L, while levels in contaminated sediments can reach 13.8 µg/g (or 13,800 µg/kg). epa.gov

This diversity requires analytical methods with a broad dynamic range, capable of maintaining accuracy and precision across several orders of magnitude. thermofisher.com Traditional approaches may require creating and managing multiple calibration curves for different concentration ranges, which is time-consuming and increases the potential for error. thermofisher.com Advanced instrumentation, such as GC-MS systems with extended linear dynamic range detectors, can address this challenge by allowing quantification over a wide range (e.g., 2.5 ppb to 20 ppm) with a single calibration curve. thermofisher.com

Regulatory Compliance and Performance Standards

The analysis of this compound is often performed to ensure compliance with environmental and food safety regulations, which impose stringent performance standards on the analytical methods used. thermofisher.comeurofins.in Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Union (EU) have established specific methods and performance criteria. thermofisher.comeuropa.eu For example, EPA Method 8270E for semivolatile organic compounds requires specific tuning and calibration procedures to ensure instrument performance is within acceptable limits. thermofisher.com

In the EU, Regulation (EC) No 333/2007, as amended, lays down performance criteria for methods of analysis for PAHs in food. europa.eueuropa.eu These criteria apply to the sum of four specific PAHs, including benzo(b)this compound, and dictate requirements for parameters like the limit of detection (LOD), precision (repeatability and reproducibility), and recovery. europa.eu Methods must be validated, either through collaborative trials or in-house validation, to prove they meet these criteria. europa.eu For instance, the recovery of the analytical method must typically fall within a range of 50% to 120%. europa.eu Adhering to these rigorous and evolving standards is a constant challenge for analytical laboratories. thermofisher.com

Table 3: Mentioned Chemical Compounds

Compound Name
Acetone
Acetonitrile
Anthracene (B1667546)
Benzo[a]pyrene (B130552)
Benzo[b]this compound
Benzo[k]this compound
Chrysene
Decafluorotriphenylphosphine (DFTPP)
This compound
Gold
Graphene
Hexane
Naphthalene (B1677914)
Phenanthrene (B1679779)
Pyrene (B120774)

Biodegradation and Biotransformation of Fluoranthene

Microbial Degradation Pathways

The microbial breakdown of fluoranthene (B47539) involves complex enzymatic pathways that initiate the destabilization and eventual cleavage of its aromatic ring structure. These pathways vary between different microbial groups, primarily bacteria and fungi, reflecting their distinct enzymatic machinery.

A variety of bacterial genera, including Pseudomonas, Mycobacterium, Rhodococcus, and Alcaligenes, are known to degrade this compound. pjoes.comwalshmedicalmedia.com The primary mechanism of bacterial attack on the this compound molecule is through the action of dioxygenase enzymes. frontiersin.orgnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable intermediate called a cis-dihydrodiol. nih.gov

The initial dioxygenation can occur at several positions on the this compound molecule, leading to different degradation pathways. frontiersin.orgnih.gov The most commonly reported sites of initial attack are the C-1,2, C-2,3, and C-7,8 positions. frontiersin.orgnih.gov

Attack at the C-1,2 and C-2,3 positions: This leads to the formation of metabolites similar to those found in fluorene (B118485) degradation, such as 9-fluorenone-1-carboxylic acid and subsequently 9-fluorenone. nih.govmdpi.com

Attack at the C-7,8 position: This pathway proceeds through intermediates characteristic of acenaphthene (B1664957) metabolism, yielding metabolites like acenaphthenone. pjoes.comnih.gov

For instance, Mycobacterium vanbaalenii PYR-1 has been shown to initiate this compound degradation by dioxygenation at the C-1,2, C-2,3, and C-7,8 positions. nih.gov Similarly, Pseudomonas aeruginosa DN1 utilizes these three initial dioxygenation sites, leading to the identification of intermediates such as 9-hydroxyfluorene and 1-acenaphthenone. frontiersin.org Following the initial ring-hydroxylating and cleavage steps, the resulting intermediates are further metabolized through pathways like the β-ketoadipate pathway, eventually leading to compounds that can enter central metabolic cycles. mdpi.com

The efficiency of bacterial degradation can be significant. A consortium of Pseudomonas aeruginosa PSA5 and Rhodococcus sp. NJ2 was found to degrade 97% of this compound at a concentration of 200 ppm. nih.gov Individual strains also show considerable capability; for example, Burkholderia fungorum and Mycobacterium gilvum have been reported to degrade over 99% of this compound. omicsonline.org

Table 1: Examples of this compound-Degrading Bacteria and Degradation Performance

Bacterial Strain/ConsortiumInitial this compound ConcentrationDegradationIncubation TimeReference
Pseudomonas aeruginosa PSA5 & Rhodococcus sp. NJ2 Consortium200 ppm97%Not Specified nih.gov
Rhodococcus sp. NJ2200 ppm74%Not Specified nih.gov
Pseudomonas sp. PSA5200 ppm61%Not Specified nih.gov
Alcaligenes denitrificansNot SpecifiedMax rate: 0.3 mg/mL/dayNot Specified nih.gov
Burkholderia fungorum isolate no. 1Not Specified99.6% ± 0.724 days omicsonline.org
Mycobacterium gilvum isolate no. 13Not Specified100%28 days omicsonline.org
Acinetobacter sp. PSM11100 ppm61%168 hours researchgate.net

Fungi, particularly white-rot fungi from the Basidiomycetes group, are highly effective in degrading this compound. asknature.orgresearchgate.net Unlike bacteria, which often rely on specific uptake mechanisms, fungi utilize powerful, non-specific extracellular enzymes to attack complex organic molecules. scielo.brimrpress.com

The key enzymes involved in fungal degradation of this compound are ligninolytic enzymes, including:

Lignin (B12514952) Peroxidase (LiP)

Manganese Peroxidase (MnP)

Laccase mdpi.comasknature.org

These enzymes generate highly reactive free radicals that can oxidize the this compound molecule, initiating the degradation process. mdpi.com The production of these enzymes is often induced by the presence of PAHs. mdpi.com For example, a co-culture of Aspergillus aculeatus and Mucor irregularis showed a significant induction of laccase (93%), lignin peroxidase (85%), and manganese peroxidase (71%) during this compound degradation. researchgate.net

Fungal degradation pathways are also initiated by oxidation of the aromatic rings. Studies on fungi like Trichoderma lixii and Talaromyces pinophilus suggest that degradation begins at the C1-C2 position through oxygenation and ring cleavage, forming 9-oxo-9H-fluorene-1-carboxylic acid, which is then converted to fluorenone. mdpi.com Subsequent steps can lead to the formation of metabolites like phthalic acid. researchgate.net The white-rot fungus Pleurotus ostreatus is another well-documented degrader, using its extracellular enzymes to break down this compound. asknature.orgresearchgate.net

Fungal degradation can be remarkably efficient. Talaromyces pinophilus strain FLU12 was able to degrade 99% of this compound at a concentration of 400 mg/L within 12 days. mdpi.com

Table 2: Examples of this compound-Degrading Fungi and Degradation Performance

Fungal Strain/Co-cultureInitial this compound ConcentrationDegradationIncubation TimeReference
Talaromyces pinophilus strain FLU12400 mg/L99%12 days mdpi.com
Trichoderma lixii strain FLU1400 mg/L98%16 days mdpi.com
Aspergillus aculeatus & Mucor irregularis Co-cultureNot Specified98.4%7 days researchgate.net
Penicillium sp. AC-1Not SpecifiedHigh efficiency28 days scielo.br

Factors Influencing Biodegradation Efficiency

The rate and extent of this compound biodegradation are not solely dependent on the presence of capable microorganisms. A range of physicochemical and environmental factors significantly influences the efficiency of this process.

A primary limiting factor for the biodegradation of this compound is its low bioavailability. researchgate.netmdpi.com Being a hydrophobic compound, this compound has low aqueous solubility and a strong tendency to adsorb to organic matter and particulate matter in soil and sediment. researchgate.netmdpi.comoup.com This sorption sequesters the molecules, making them physically inaccessible to microbial cells for uptake and degradation. oup.comomicsonline.org

The process of "aging," where contaminants have prolonged contact time with soil or sediment, further reduces bioavailability as the molecules diffuse into micropores and become more strongly bound. mdpi.comomicsonline.org The fraction of this compound that is bioavailable is the portion that can be taken up by microorganisms for transformation. wur.nl Surfactants, both synthetic and microbially produced (biosurfactants), can enhance bioavailability by increasing the solubility of this compound and facilitating its desorption from particles. researchgate.netacs.orgscispace.com For instance, the biosurfactant JBR produced by Pseudomonas alcaligenes PA-10 was shown to increase the desorption of this compound from soil. researchgate.net

In contaminated environments, this compound rarely exists in isolation. It is typically part of a complex mixture of PAHs and other pollutants. The presence of these co-contaminants can have varied effects on this compound biodegradation.

Some less complex PAHs can act as growth substrates, promoting the growth of a microbial population that can then cometabolize the more complex this compound. oup.com Cometabolism is the transformation of a compound by a microorganism that is unable to use it as a source of energy or nutrients. A classic example is the enhanced degradation of this compound in the presence of naphthalene (B1677914). oup.comoup.com Studies have shown that a mixed bacterial culture could not degrade this compound when it was the sole carbon source, but actively degraded it when naphthalene was also present. oup.comoup.com The degradation of naphthalene likely induced the production of enzymes that could fortuitously act on this compound. oup.com

However, the interactions can also be inhibitory. oup.commdpi.com In a mixture containing naphthalene, acenaphthene, and this compound in a sediment system, the presence of acenaphthene appeared to retard the degradation of this compound. oup.com Competitive inhibition can also occur, where different PAHs compete for the active sites of the same degradative enzymes. mdpi.com The presence of heavy metals as co-contaminants can also significantly impact biodegradation, often negatively, by exerting toxic effects on the microbial communities. nih.govnih.govmdpi.com For example, the presence of Cu²⁺, Zn²⁺, Fe²⁺, and Al³⁺ inhibited this compound removal by a bacterial-fungal consortium, whereas Mn²⁺ enhanced its degradation. nih.gov

Table 3: Effect of Co-contaminants on this compound Biodegradation

SystemCo-contaminant(s)Observed Effect on this compound DegradationReference
Sediment-free mixed cultureNaphthaleneDegradation occurred (cometabolism) oup.comoup.com
Sediment-free mixed cultureAcenaphtheneNo degradation oup.comoup.com
Sediment-containing systemNaphthaleneDegradation occurred, but stopped after naphthalene was depleted oup.comoup.com
Sediment-containing systemNaphthalene & AcenaphtheneDegradation was severely retarded, suggesting inhibition by acenaphthene oup.com
Aquatic bacterial-fungal consortiumNi²⁺Enhanced degradation nih.gov
Aquatic bacterial-fungal consortiumCu²⁺, Zn²⁺, Fe²⁺, Al³⁺Significant inhibition nih.gov
Aquatic bacterial-fungal consortiumMn²⁺Significantly enhanced degradation nih.gov

The environmental matrix plays a crucial role in this compound biodegradation. The presence of sediments is a key environmental condition that primarily influences bioavailability. oup.comoup.com Sediments act as a major sink for hydrophobic compounds like this compound, leading to high concentrations in these compartments. oup.comnih.gov

Furthermore, sediments, especially deeper layers, are often anoxic or anaerobic. nih.govtpsgc-pwgsc.gc.ca While this compound degradation is most efficient under aerobic conditions, anaerobic biodegradation has also been documented, for instance, under sulfate-reducing conditions in mangrove and ocean sediments. nih.govnih.gov In such anoxic sediments, the addition of biostimulating agents like fertilizers or alternative electron acceptors can enhance the degradation potential of the intrinsic microbial populations. tpsgc-pwgsc.gc.cajmicrobiol.or.kr

Role of Biotransformation Products in Environmental Systems

The transformation of this compound by microorganisms can lead to a variety of metabolic intermediates. While some of these are readily degraded further, others can persist and accumulate, altering the local soil and water chemistry and impacting the microbial communities present.

The biodegradation of this compound can result in the formation and subsequent accumulation of various metabolites, particularly when the degrading microorganisms cannot process these intermediates further. acs.orgresearchgate.net This accumulation is a critical aspect of the environmental fate of this compound, as these transformation products can be more soluble and mobile than the parent compound. researchgate.net

Research has shown that the degradation of PAHs may lead to the buildup of metabolites such as ketones, quinones, dicarboxylic acid anhydrides, and coumarins. researchgate.net In the case of this compound, studies have identified several specific products that tend to accumulate. For instance, the transformation of this compound by several bacterial strains has been shown to produce novel metabolites like This compound-2,3-dione (B1210747) (F23Q) and this compound-1,5-dione (F15Q). acs.orgnih.gov Certain bacterial strains, including Pseudomonas stutzeri P16 and Bacillus cereus P21, can convert over 20% of the initial this compound into F23Q, a product which these strains appear unable to metabolize further, leading to its accumulation. acs.orgnih.gov

The accumulation of polar metabolites is another observed phenomenon. Studies using 14C-labeled this compound have demonstrated that biodegradation enhances the concentration of polar compounds in the intra-aggregate pore water of soil. researchgate.net This occurs because the transformation process introduces functional groups (like hydroxyl or carboxyl groups) to the this compound structure, creating more polar molecules that can diffuse into soil micropores and become sequestered. researchgate.net Metabolites such as 9-fluorenone-1-carboxylic acid, benzene-1,2,3-tricarboxylic acid, and phthalic acid have been identified as major products in the fungal degradation of this compound by species like Armillaria sp. F022. mdpi.com Similarly, degradation by Pseudomonas aeruginosa DN1 can lead to the accumulation of 9-hydroxyfluorene, 1-acenaphthenone, and 1,8-naphthalic anhydride. frontiersin.org

The temporal nature of this accumulation can vary. In one study on contaminated soil, this compound metabolites generally peaked in concentration after seven days of incubation before their abundance decreased, indicating subsequent degradation. nih.gov However, this is not always the case, as some metabolites, such as sulfate (B86663) conjugates derived from other PAHs, have been observed to accumulate throughout the incubation period, suggesting potential persistence in the environment. nih.gov

Table 1: Examples of Accumulating this compound Transformation Products

Accumulating MetaboliteParent CompoundProducing Organism(s)Reference(s)
This compound-2,3-dione (F23Q)This compoundPseudomonas stutzeri P16, Bacillus cereus P21, Sphingomonas yanoikuyae R1 acs.orgnih.gov
This compound-1,5-dione (F15Q)This compoundPseudomonas stutzeri P16, Bacillus cereus P21, Sphingomonas yanoikuyae R1 acs.orgnih.gov
9-Fluorenone-1-carboxylic acidThis compoundPasteurella sp. IFA, Mycobacterium sp. PYR-1, Armillaria sp. F022 mdpi.com
9-HydroxyfluoreneThis compoundPseudomonas aeruginosa DN1 frontiersin.org
1-AcenaphthenoneThis compoundPseudomonas aeruginosa DN1 frontiersin.org
1,8-Naphthalic anhydrideThis compoundPseudomonas aeruginosa DN1 frontiersin.org
Benzoic acidThis compoundPasteurella sp. IFA nih.gov

A significant consequence of the presence of this compound and its biotransformation products in contaminated environments is their ability to inhibit the microbial degradation of other PAHs. acs.orgoup.com This inhibition can occur through various mechanisms, including competition for enzymes and cytotoxic effects. acs.orgoup.com

The this compound metabolite this compound-2,3-dione (F23Q) has demonstrated potent inhibitory effects. acs.orgnih.gov In laboratory studies, F23Q strongly inhibited the removal of phenanthrene (B1679779) by the bacterium Sphingomonas yanoikuyae R1. acs.org At a concentration of 6.8 µM, F23Q also significantly inhibited the mineralization of other high-molecular-weight PAHs, including benz[a]anthracene, chrysene, and benzo[a]pyrene (B130552) (BaP), by the same strain. acs.org The inhibitory effect of F23Q on BaP mineralization by another bacterium, Pseudomonas saccharophila P15, was observed even at a low concentration of 0.68 µM. acs.orgnih.gov The mechanism for this inhibition can be partly cytotoxic, as seen with strain R1, but other mechanisms are also involved, as indicated by results with strain P15. acs.org

This compound itself can also act as an inhibitor. The presence of this compound has been shown to slow the degradation of anthracene (B1667546) by Rhodococcus sp. and the utilization of pyrene (B120774) by Mycobacterium flavescens. oup.com Similarly, both this compound and phenanthrene were found to inhibit the degradation of fluorene by Sphingomonas sp. strain LB126 in chemostat cultures, with phenanthrene having a stronger effect. oup.com

Furthermore, low molecular weight intermediates from this compound degradation can also be inhibitory. For example, Pseudomonas putida cells, while resistant to this compound itself, were inhibited by intermediates such as benzoic acid. nih.govresearchgate.net These findings highlight a complex web of interactions in mixed-pollutant environments, where the breakdown of one compound can hinder the natural attenuation of others. acs.org

Table 2: Inhibitory Effects of this compound and its Metabolites on PAH Degradation

InhibitorAffected Substrate(s)Organism(s)Observed EffectReference(s)
This compound-2,3-dione (F23Q)Phenanthrene, Benz[a]anthracene, Benzo[a]pyrene, ChryseneSphingomonas yanoikuyae R1Strong inhibition of removal and mineralization acs.orgnih.gov
This compound-2,3-dione (F23Q)Benzo[a]pyrenePseudomonas saccharophila P15Substantial inhibition of mineralization acs.orgnih.gov
This compoundAnthraceneRhodococcus sp.Decelerated utilization oup.com
This compoundPyreneMycobacterium flavescensDecelerated utilization oup.com
This compoundFluoreneSphingomonas sp. strain LB126Inhibition of degradation oup.com
Benzoic acidPseudomonas putida growthPseudomonas putidaInhibition of bacterial cells nih.govresearchgate.net

Ecotoxicological Studies of Fluoranthene

Toxicity to Aquatic Organisms

Fluoranthene's presence in aquatic environments poses a significant risk to the organisms inhabiting them. Its toxicity is often exacerbated by the presence of ultraviolet (UV) light, a phenomenon known as photo-induced toxicity. nih.gov

Aquatic invertebrates are crucial components of freshwater and marine ecosystems, and studies have shown their susceptibility to This compound (B47539).

Daphnia magna , a small planktonic crustacean, has been used in toxicity testing for this compound. While this compound itself was toxic to D. magna, its primary metabolites, including 9-fluorenone and 9-hydroxyfluorene, also exhibited toxicity. researchgate.net The presence of microalgae has been found to reduce the toxicity of this compound to Daphnia magna, which may be due to the absorption of light by the algae or the protective effects of algal carotenoid pigments against phototoxicity. tandfonline.com

Hyalella azteca , a freshwater amphipod, has been extensively studied for its sensitivity to this compound. The toxicity of this compound to H. azteca is significantly influenced by the presence of UV light. researchgate.net In water-only exposures, the toxicity was greatest under UV-enhanced spectra. researchgate.net However, in sediment, the toxicity was not significantly affected by the light source, as the amphipods were protected by burrowing. researchgate.net Studies have determined incipient LC50 (the concentration at which the LC50 reaches an asymptote) and LR50 (the median lethal residue) values for H. azteca. nih.gov The lowest-observed-effect residue (LOER) for reproduction in H. azteca exposed to this compound has also been established. nih.govoup.com

Chironomus tentans , a species of non-biting midge, is another invertebrate for which the time-dependent toxicity of this compound has been examined. C. tentans appears to be more sensitive to this compound than Hyalella azteca. nih.govacs.org Incipient LC50 and LR50 values have been determined for this species. nih.gov Research has also shown that larval stages of C. tentans are more sensitive to the photo-induced toxicity of this compound than adults. nih.gov The molting process in this species may serve as a detoxification mechanism, as exuviae have been found to contain higher concentrations of this compound than whole-body tissue. nih.gov The most sensitive sublethal endpoints for C. tentans exposed to this compound were development and reproduction. nih.govoup.com

Rhepoxynius abronius , a marine infaunal amphipod, has been used in toxicity tests with this compound-spiked sediments. The toxicity of this compound in silty sand was found to be consistent over a storage period of up to 170 days, with LC50s ranging from 5.3 to 6.6 mg/g organic carbon. oup.com

Interactive Data Table: Toxicity of this compound to Aquatic Invertebrates

Species Endpoint Value Exposure Duration Conditions Reference
Hyalella azteca Incipient LC50 ~60 µg/L 28 days Water-only nih.gov
Hyalella azteca 28-d LR50 0.80 µmol/g 28 days Water-only nih.gov
Hyalella azteca LOER (Reproduction) 0.11 µmol/g 42 days Whole-body residue nih.govoup.com
Chironomus tentans Incipient LC50 ~40 µg/L 10 days Water-only nih.gov
Chironomus tentans 10-d LR50 0.17 µmol/g 10 days Water-only nih.gov
Chironomus tentans LOER (Development and Reproduction) 0.15 µmol/g - Whole-body residue nih.govoup.com
Rhepoxynius abronius 10-d LC50 5.3 - 6.6 mg/g OC 10 days Silty sand sediment oup.com

The fathead minnow (Pimephales promelas) has been a key model organism for studying the effects of this compound on fish. Research has identified toxic equivalent body residues associated with both lethal and sublethal effects. The lethal body residue corresponding to 50% mortality (LR50) was determined to be 0.80 µmol/g wet weight. oup.comnih.gov Sublethal effects, such as reduced growth, were observed at body residues 2- to 40-fold lower than the lethal residue. oup.comnih.gov Juvenile fish growth was identified as the most sensitive endpoint. oup.comnih.gov The maximum allowable toxicant residue for this compound in fathead minnows was established at 0.02 µmol/g wet weight. oup.comnih.gov Behavioral studies have also shown that fathead minnows will avoid concentrations of this compound at or above 14.7 µg/L. nih.gov

**Interactive Data Table: Toxicity of this compound to *Pimephales promelas***

Endpoint Value Reference
Lethal Body Residue (LR50) 0.80 µmol/g wet weight oup.comnih.gov
Maximum Allowable Toxicant Residue 0.02 µmol/g wet weight oup.comnih.gov
Avoidance Concentration 14.7 µg/L nih.gov
No Avoidance Concentration 8.6 µg/L nih.gov

Diatoms, as primary producers in aquatic ecosystems, are sensitive indicators of water quality. Studies have shown that this compound can induce modifications in diatom assemblages. researchgate.net At high concentrations of this compound, teratological forms (abnormal morphologies) have been observed in most diatom taxa. researchgate.net Research has identified both this compound-sensitive and tolerant diatom species. proquest.com For example, Navicula gregaria and Nitzschia dissipata were identified as particularly sensitive, while Nitzschia paleacea and Adlafia miniscula were found to be more tolerant. proquest.com

Toxicity to Terrestrial Organisms

The impact of this compound is not limited to aquatic environments; it also poses a threat to terrestrial organisms, particularly those dwelling in the soil.

The freshwater oligochaete Lumbriculus variegatus has been used to examine the effects of sediment-associated this compound. Studies have investigated its impact on behavior, reproduction, and toxicokinetics. nih.gov At a concentration of 59 µg/g, an increase in the number of worms was observed, while at a higher concentration of 108 µg/g, the number of worms was lower and not different from the control. nih.gov

Bioavailability and Toxicokinetics in Organisms

The bioavailability of this compound, which is its availability to be taken up by an organism, is a key factor in its toxicity. In soil, the bioavailability of this compound to earthworms has been found to decrease as the contaminated soil ages. nih.gov

Toxicokinetics describes the processes of uptake, distribution, metabolism, and excretion of a substance by an organism. In Lumbriculus variegatus, both uptake and elimination rates of this compound were found to decline with increasing concentrations in the sediment. nih.gov The bioaccumulation factor for this organism ranged from 0.92 to 1.88 on day 10 of exposure and decreased to a range of 0.52 to 0.99 on day 28, with the lowest value at the highest dose. nih.gov

In Hyalella azteca and Chironomus tentans, the rate of biotransformation of this compound seems to have little effect from the concentration in the water. acs.org After a 48-hour exposure, between 45.5% and 65.1% of the total radioactivity in H. azteca was in the form of metabolites, while for C. tentans, this range was 35.7% to 54.3%. acs.org

Factors Affecting Bioavailability (e.g., dissolved organic carbon, carbon nanotubes, sediment organic matter quality)

The bioavailability of this compound in aquatic and terrestrial environments is a critical determinant of its potential for ecological harm. Several factors can significantly influence how readily organisms absorb this polycyclic aromatic hydrocarbon (PAH).

Dissolved Organic Carbon (DOC): In aquatic systems, the presence of dissolved organic carbon can decrease the bioavailability of hydrophobic organic compounds like this compound. This is because this compound can partition into the DOC, forming a complex that is less readily absorbed by aquatic organisms. Studies have shown that such partitioning can reduce the penetration of this compound across biological membranes, thereby lowering its bioaccumulation and potential toxicity.

Carbon Nanotubes (CNTs): With the increasing use of carbon nanotubes in various applications, their environmental presence and interaction with pollutants like this compound are of growing concern. Research indicates that multiwalled carbon nanotubes (MWNTs) have a high adsorption capacity for this compound. Studies on the fathead minnow (Pimephales promelas) have shown that this compound adsorbed to suspended MWNTs is not bioavailable. It is suggested that the this compound is not desorbed from ingested MWNTs, and only the freely dissolved fraction in the aqueous phase is available for uptake by the fish. In one study, it was found that approximately 60% to 90% of the this compound was adsorbed to the MWNTs and was not bioavailable.

Sediment Organic Matter Quality: The quantity and quality of organic matter in sediment play a crucial role in the bioavailability of this compound to benthic organisms. This compound, being hydrophobic, strongly adsorbs to organic matter in sediment. The persistence and availability of this compound in soils and sediments are influenced by the fractional diversification of soil organic matter, including fulvic acids, humic acids, and humins. Labile fractions of soil organic matter, such as fulvic and humic acids, have been shown to positively influence the potential availability of PAHs. Conversely, more stable and hydrophobic fractions like humins are strongly correlated with the non-available or residual fraction of PAHs, affecting their long-term persistence in the soil.

Table 1: Factors Influencing this compound Bioavailability

Factor Effect on Bioavailability Mechanism
Dissolved Organic Carbon (DOC) Decreases Partitioning of this compound into DOC, forming less bioavailable complexes.
Carbon Nanotubes (CNTs) Decreases Strong adsorption of this compound onto CNTs, making it unavailable for uptake by organisms.
Sediment Organic Matter Decreases Strong adsorption to organic matter, reducing the freely dissolved concentration available for uptake.

Bioaccumulation Kinetics

The bioaccumulation of this compound in aquatic organisms is a key process in its ecotoxicological profile. The kinetics of uptake and elimination determine the ultimate concentration of the compound within an organism's tissues.

Studies have demonstrated that this compound accumulates in a variety of aquatic organisms, including fish, mollusks, and crustaceans. The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from the water, can be significant for this compound. For instance, in the fathead minnow (Pimephales promelas), a kinetic BCF of 2439 has been calculated, although the uptake curve may not perfectly follow a first-order kinetic model. In juvenile fish, the accumulation can be even more substantial, with a reported kinetic BCF of 14839 in one short-term study.

Invertebrates also show significant bioaccumulation of this compound. High BCF values have been observed in mollusks such as Mya arenaria and Mytilus edulis, and in crustaceans like Diporeia spp. and Hyalella azteca. However, the bioaccumulation potential can be species-specific. For example, the shrimp Crangon septemspinosa exhibits lower BCF values compared to other invertebrates.

The time-dependent toxicity of this compound has been examined in several freshwater invertebrates. In Hyalella azteca, the median lethal residue (LR50), which is the concentration in the organism's tissue that causes 50% mortality, decreased over a 28-day period, indicating that with longer exposure, lower internal concentrations are lethal. Similarly, in Chironomus tentans, the LR50 decreased over a 10-day period. Diporeia spp. appeared to be the least sensitive of the three species tested.

Table 2: Bioaccumulation Data for this compound in Various Aquatic Organisms

Organism BCF/LR50 Value Exposure Duration Reference
Pimephales promelas (Fathead Minnow) Kinetic BCF: 2439 -
Juvenile Fish Kinetic BCF: 14839 24 hours
Hyalella azteca LR50: 3.19 µmol/g to 0.80 µmol/g 5 to 28 days
Chironomus tentans LR50: 0.43 µmol/g to 0.17 µmol/g 2 to 10 days
Diporeia spp. 28-day LC50: 95.5 µg/L 28 days

Biotransformation in Organisms (e.g., formation of aqueous metabolites)

Once bioaccumulated, this compound can undergo biotransformation in many organisms. This process involves metabolic conversion of the parent compound into various metabolites, which can be more water-soluble and thus more easily excreted.

In fish, the gallbladder plays a significant role in concentrating this compound metabolites before they are eliminated. Studies on the common sole (Solea solea) have identified hydroxylation and glucuronidation as the predominant metabolic pathways for this compound. Major metabolites found in the bile include 7-O-glucuronide-fluoranthene, 8-O-glucuronide-fluoranthene, trans-2,3-dihydro-3-hydroxy-2-O-glucuronide-fluoranthene, and cis-2,3-dihydro-2-hydroxy-3-O-glucuronide-fluoranthene.

The extent of biotransformation can vary significantly between species. For example, the polychaete worm Capitella sp. I is an efficient biotransformer of this compound, converting approximately 70% of the accumulated compound into aqueous and polar metabolites after a 4-day exposure. In contrast, Capitella sp. S biotransforms no more than 5% under similar conditions.

The toxicity of the metabolites can also differ from the parent compound. A study on the biodegradation products of this compound found that with the exception of 9-hydroxyfluorene, which was only four times less toxic than this compound to the alga Scenedesmus subspicatus, other metabolites were significantly less toxic. However, some primary metabolites, such as 9-fluorenone and 9-hydroxyfluorene, were found to be toxic to the crustacean Daphnia magna.

Table 3: Major Biliary Metabolites of this compound in the Common Sole (Solea solea)

Metabolite Percentage of Total Radioactivity in Bile
trans-2,3-dihydro-3-hydroxy-2-O-glucuronide-fluoranthene 17.9%
cis-2,3-dihydro-2-hydroxy-3-O-glucuronide-fluoranthene 13.9%
7-O-glucuronide-fluoranthene 13.3%
8-O-glucuronide-fluoranthene 11.8%
2,3-di-O-glucuronide-fluoranthene 6.6%
trans-2,3-dihydro-2-hydroxy-3-O-glucuronide-fluoranthene 3.9%

DNA Damage and Repair Mechanisms in Ecotoxicological Context

This compound, like many other PAHs, has the potential to cause DNA damage in organisms, which can lead to genotoxic effects. This damage can occur through several mechanisms, including the formation of DNA adducts and the generation of reactive oxygen species (ROS) that induce oxidative stress.

Studies have shown that this compound can cause DNA strand breaks in various organisms. For instance, a concentration-dependent increase in DNA strand breaks has been reported in the mussel Mytilus sp. exposed to this compound. In a laboratory setting, this compound was found to cause DNA strand breaks in Chinese hamster V79 lung fibroblasts even without external metabolic activation, suggesting a potential for photo-activated genotoxicity.

Organisms possess DNA repair mechanisms to counteract the damage caused by genotoxic agents. When DNA damage occurs, cells can activate several repair pathways. If the damage is repaired correctly, no further consequences are expected. However, if the repair mechanisms are overwhelmed or faulty, mutations can accumulate, potentially leading to adverse effects such as carcinogenesis. The balance between the rate of ROS generation and the cell's ability to scavenge these molecules is crucial in preventing an accumulation of DNA damage.

The ability of an organism to cope with this compound-induced genotoxicity can be linked to its biotransformation and DNA repair capacities. For example, the polychaete Capitella sp. I, which efficiently biotransforms this compound, is also able to induce DNA repair mechanisms to cope with the adverse effects of the resulting metabolites.

Human Health Implications and Toxicological Research

Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of fluoranthene (B47539) has been investigated in a variety of laboratory settings. These studies are crucial for understanding the compound's capacity to induce genetic damage, a key event in the initiation of cancer. Research has encompassed both in vitro systems, using isolated cells, and in vivo models, which examine effects within a living organism.

This compound has demonstrated mutagenic properties in several in vitro test systems, but typically only after being metabolically activated. oup.comnih.gov This activation is usually achieved by introducing an external metabolic system, such as a rat liver fraction (S9), which contains enzymes that can convert the parent compound into reactive metabolites.

In bacterial systems, this compound has been shown to be mutagenic to Salmonella typhimurium in the presence of an exogenous metabolic activation system. inchem.org Similarly, studies using cultured mammalian cells have reported positive mutagenic results. For instance, this compound was found to be mutagenic in cultured human lymphoblastoid cells when a metabolic activation system was present. inchem.org In MutaMouse FE1 cells, benzo[b]this compound (B1141397), a related polycyclic aromatic hydrocarbon (PAH), was one of five priority PAHs that induced significant positive responses in the lacZ mutation assay. acs.org

Research on freshly isolated hepatocytes from the sole (Solea solea) showed that this compound could induce a significant genotoxic effect, measured by DNA strand breakage, at certain concentrations. researchgate.net Furthermore, a reproducible DNA adduct was detected in hepatocytes exposed to the highest concentrations of this compound, confirming its ability to be metabolized into reactive species that bind to DNA. researchgate.net

Table 1: Summary of In Vitro Genotoxicity Findings for this compound

Test SystemMetabolic ActivationResultReference(s)
Salmonella typhimuriumRequiredMutagenic inchem.org
Human Lymphoblastoid CellsRequiredMutagenic inchem.org
Sole (Solea solea) HepatocytesEndogenousGenotoxic (DNA strand breaks, DNA adducts) researchgate.net

In contrast to the findings from in vitro studies, in vivo assessments of this compound's genotoxicity have generally yielded negative results. These studies evaluate the compound's effects in whole animals, providing a more comprehensive picture that includes systemic distribution and metabolism.

Two key assays used to assess genetic toxicity in vivo are the mouse bone marrow micronucleus test and the rat liver unscheduled DNA synthesis (UDS) test. The micronucleus test detects chromosomal damage or loss in red blood cells, while the UDS assay measures DNA repair synthesis, an indicator of DNA damage, in liver cells. oup.com

Studies have shown that after acute oral administration, even at high dose levels, this compound did not produce any evidence of genotoxic activity in either the mouse bone marrow micronucleus test or the rat liver UDS test. oup.comnih.gov In the micronucleus test, this compound failed to cause a significant increase in the frequency of micronucleated polychromatic erythrocytes. oup.com The absence of a positive result in the rat liver UDS assay is significant because this test is sensitive to short-lived reactive metabolites that might not reach other tissues like the bone marrow. oup.com The discrepancy between in vitro and in vivo results may be due to differences in metabolic activation and the systemic distribution of mutagenic metabolites, which may be very low in a whole organism compared to the levels achievable in an in vitro setting. oup.com

Table 2: Key In Vivo Genotoxicity Study Results for this compound

AssaySpeciesKey FindingReference(s)
Bone Marrow Micronucleus TestMouseNo significant increase in micronucleated cells oup.comnih.gov
Liver Unscheduled DNA Synthesis (UDS) TestRatNo evidence of genotoxicity oup.comnih.gov

Carcinogenicity Assessment

The evaluation of a chemical's potential to cause cancer is a complex process involving the review of data from human epidemiology, long-term animal studies (bioassays), and mechanistic research.

The International Agency for Research on Cancer (IARC), an arm of the World Health Organization, evaluates the carcinogenic risk of chemicals to humans. IARC has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans . iarc.frnih.goveuropa.eu

This classification is used when the evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals. europa.eu For this compound, the IARC evaluation concluded that the available data provided no evidence that the compound itself is carcinogenic to experimental animals. inchem.org Other related PAHs, such as benzo[b]this compound, are classified by IARC as "possibly carcinogenic to humans" (Group 2B). iarc.frnih.gov The U.S. Environmental Protection Agency (EPA) has also classified this compound as 'D; not classifiable as to human carcinogenicity' based on inadequate data from animal bioassays. epa.gov

Long-term animal studies are a primary method for assessing the carcinogenic potential of a chemical. For this compound, several animal bioassays have been conducted, primarily in mice.

In two separate mouse skin-painting studies, this compound did not produce a tumorigenic effect. inchem.org It was also tested in a mouse-skin initiation-promotion assay, where it was found to be inactive as a tumor initiator. inchem.org However, when this compound was applied to mouse skin along with the potent carcinogen benzo[a]pyrene (B130552), it resulted in a higher number of skin tumors than that induced by the same dose of benzo[a]pyrene alone, suggesting a co-carcinogenic effect. inchem.org

A study involving subcutaneous administration in mice was deemed inadequate for evaluation. inchem.org In contrast, other PAHs like benzo[b]this compound have shown sufficient evidence of carcinogenicity in animal bioassays, producing tumors in mice following lung implantation, intraperitoneal injection, and skin painting. epa.govepa.gov

Like other PAHs, this compound's biological activity is dependent on its metabolic conversion to reactive intermediates. nih.govresearchgate.net The primary mechanism of carcinogenic action for many PAHs involves a multi-step metabolic activation process. nih.gov

This process includes:

Metabolic Conversion : Parent PAH compounds are metabolized by cytochrome P450 (CYP) enzymes to form reactive epoxides. researchgate.net

Formation of Diols : These epoxides are then converted by the enzyme epoxide hydrolase into dihydrodiols. nih.gov

Formation of Diol Epoxides : The dihydrodiols are further oxidized by CYP enzymes to form diol epoxides, which are often the ultimate carcinogenic metabolites. nih.govresearchgate.net

These highly reactive diol epoxides can covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts . nih.govnih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis. bibliotekanauki.pl If not repaired, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes. nih.gov This can disrupt normal cell growth control and lead to malignant transformation. oup.com

Studies have demonstrated that this compound can be metabolized to reactive species capable of forming DNA adducts. researchgate.net The formation of adducts from metabolites such as phenolic dihydrodiols has been described for benzo[b]this compound. bibliotekanauki.pl This metabolic activation pathway and the subsequent formation of DNA adducts represent the fundamental mechanism by which this compound is thought to exert its genotoxic effects. nih.govnih.gov

Other Toxicological Endpoints

Beyond its carcinogenic potential, this compound has been investigated for a range of other toxic effects on various organ systems. Research, primarily conducted in animal models, has identified several non-cancer health endpoints associated with this compound exposure. These include damage to the kidneys and liver, adverse effects on the nervous and immune systems, potential endocrine disruption, and alterations in blood cell populations.

Animal studies have indicated that exposure to this compound can lead to nephropathy, or kidney disease. health.state.mn.us Toxicological research has established dose levels at which these effects are observed.

In a subchronic oral toxicity study using CD-1 mice, nephropathy was one of the critical effects identified. epa.govnih.gov The study established a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for renal toxicity. All treated mice in the study exhibited nephropathy in a dose-dependent manner. epa.govnih.gov Similarly, studies have noted that benzo[b]this compound, a related polycyclic aromatic hydrocarbon, is associated with kidney damage. acs.org

Table 1: Research Findings on this compound-Induced Nephropathy

Effect Model Organism Key Findings
Nephropathy CD-1 Mice A 13-week oral study identified a NOAEL of 125 mg/kg/day and a LOAEL of 250 mg/kg/day for kidney and other effects. epa.govnih.gov

Hepatotoxicity is a documented outcome of this compound exposure in animal models. health.state.mn.us Observed effects include an increase in liver weight and elevated levels of liver enzymes, indicating liver damage. health.state.mn.usasm.org

A 13-week oral study in CD-1 mice demonstrated that this compound administration led to statistically significant increases in both absolute and relative liver weights at doses of 250 and 500 mg/kg/day. epa.govnih.gov In the same study, levels of serum glutamic-pyruvic transaminase (SGPT), a liver enzyme, were also significantly increased at these doses. epa.govnih.gov Furthermore, microscopic examination revealed compound-related liver lesions, characterized by pigmentation, in a significant percentage of the mice at the mid and high doses. epa.govnih.gov Longer-term oral toxicity studies in animals have also noted increased liver weight as an effect. cdc.gov

Table 2: Research Findings on this compound-Induced Liver Effects

Effect Model Organism Key Findings
Increased Liver Weight CD-1 Mice Statistically increased absolute and relative liver weights observed at 250 and 500 mg/kg/day in a 13-week oral study. epa.govnih.gov
Increased Liver Enzymes CD-1 Mice Statistically increased SGPT values at 250 and 500 mg/kg/day. epa.govnih.gov
Microscopic Liver Lesions CD-1 Mice Pigmentation observed in 65% of mice at 250 mg/kg/day and 87.5% at 500 mg/kg/day. epa.govnih.gov

Research has demonstrated that this compound can induce neurobehavioral toxicity. asm.org Studies in rats have shown that acute exposure can lead to a range of neurological and behavioral deficits. nih.govmdpi.com

In one study, F-344 rats administered single oral doses of this compound exhibited significant reductions in locomotor activities, including horizontal activity, total distance traveled, and vertical activity. nih.gov The animals also showed signs of neurological dysfunction, such as ataxia (impaired coordination), decreased grip strength, increased landing foot splay, and a loss of the aerial righting reflex. nih.govmdpi.com Additionally, researchers observed increased urination and defecation and decreased responses to sensory stimuli. nih.govmdpi.com These neurological deficits were noted to peak around 6 hours after administration and persisted for up to 48 hours. nih.gov The study also suggested a potential gender difference in sensitivity, with male rats showing greater behavioral changes than females. nih.gov

Table 3: Research Findings on this compound-Induced Neurobehavioral Toxicity

Effect Model Organism Key Findings
Reduced Locomotor Activity F-344 Rats Significant reductions in horizontal activity, total distance, stereotypy, and vertical activity after a single oral dose. nih.gov
Neurological Dysfunction F-344 Rats Observed ataxia, decreased grip strengths, increased landing foot splay, and loss of aerial righting. nih.govmdpi.com
Altered Physiological Responses F-344 Rats Increased urination and defecation, and decreased responses to sensory stimuli. nih.gov

The immunotoxic potential of this compound has been reported, with some studies indicating it can suppress the immune system. asm.org However, direct studies on this compound's immunotoxicity are limited, and some effects are inferred from general studies on PAHs or from observed changes in blood cell counts. health.state.mn.us

While the specific immunotoxicity of this compound has not been extensively studied, effects on white blood cells have been noted in animal studies. health.state.mn.us Research on other PAHs, such as benzo[k]this compound, has shown more direct immunosuppressive effects, including reduced numbers of antibody-forming cells and decreases in T-cell populations in the spleen and thymus of mice. nih.govtandfonline.comtandfonline.com In contrast, one study that examined several PAHs found that this compound did not cause an increased antibody response in mice. cdc.gov

Table 4: Research Findings on this compound-Related Immunotoxicity

Effect Model Organism Key Findings
Immune System Suppression General This compound is capable of suppressing the immune system. asm.org
Antibody Response BALB/c Mice Did not increase antibody response specific to PAH-DNA adducts after oral administration for 8 weeks. cdc.gov

This compound is considered a polycyclic aromatic hydrocarbon with potential endocrine-disrupting capabilities. nih.gov The mechanisms for these effects may involve interactions with cellular signaling pathways that regulate hormones.

This compound is a precursor in the synthesis of the food dye erythrosine (Red No. 3), which has been identified as an endocrine disruptor, particularly affecting thyroid hormone function. mdpi.com Research suggests that PAHs, including this compound, can act as endocrine disruptors by binding to and activating the aryl hydrocarbon receptor (AhR), which can then interfere with hormone signaling pathways, such as that of the estrogen receptor. oup.com These interactions can disrupt the normal balance of hormones in the body. mdpi.com

Table 5: Research Findings on this compound-Related Endocrine Disruption

Effect Mechanism Key Findings
Endocrine Disruption Aryl Hydrocarbon Receptor (AhR) Interaction PAHs like this compound can exhibit endocrine-disrupting effects through crosstalk between AhR and estrogen receptor signaling. oup.com
Thyroid System Disruption Association with Erythrosine This compound is a starting material for erythrosine, a known thyroid disruptor. mdpi.com

Exposure to this compound has been shown to affect hematological parameters, including a reduction in blood cell counts. health.state.mn.us

Studies in rats have reported significantly decreased white blood cell counts following both single and longer-term exposures to high doses of this compound. health.state.mn.us Similar effects were seen in female mice, where white blood cell numbers were decreased. health.state.mn.us Research using human hematopoietic stem cells (HSCs) has further explored this toxicity. In vitro exposure of peripheral blood-HSCs to this compound resulted in a general reduction in the formation of both myeloid (CFU-GM) and erythroid (BFU-E) colonies. nih.gov Studies on human cell lines (THP-1 and Molt-4) also demonstrated a significant reduction in cell count after exposure to this compound. researchgate.net

Table 6: Research Findings on this compound's Effects on Blood Cell Counts

Effect Model/Cell Line Key Findings
Decreased White Blood Cell Counts Rats Significantly decreased counts observed in single-dose and longer-term studies. health.state.mn.us
Decreased White Blood Cell Counts Mice Decreased white blood cell numbers in female mice. health.state.mn.us
Reduced Colony Formation Human Hematopoietic Stem Cells Suppressed the number of myeloid (CFU-GM) and erythroid (BFU-E) colonies. nih.gov
Reduced Cell Count THP-1 and Molt-4 cell lines Profound significant reduction in cell count after exposure. researchgate.net

Remediation Strategies for Fluoranthene Contamination

Bioremediation Approaches

Bioremediation is an environmentally friendly and cost-effective approach that uses microorganisms and plants to degrade or remove contaminants from soil and water. nih.gov

Microbial bioremediation leverages the metabolic capabilities of bacteria, fungi, and algae to break down fluoranthene (B47539) into less harmful substances. Various microbial species have demonstrated the ability to degrade this compound, often using it as a source of carbon and energy. nih.gov

Bacteria from genera such as Mycobacterium, Alcaligenes, Pseudomonas, Rhodococcus, and Bacillus are known to be effective in this compound degradation. nih.govpjoes.comwalshmedicalmedia.com For instance, Mycobacterium sp. strain PYR-1 degrades this compound through dioxygenation at the 1,2- and 7,8-positions. pjoes.com A strain of Bacillus weihenstephanensis has also been studied for its ability to biodegrade this compound. researchgate.net Fungi, including strains of Penicillium and Fusarium, have also shown significant potential. In one study, Penicillium sp. AC-1 degraded 64% of this compound in a liquid medium after 28 days of incubation. mdpi.comscielo.br

Microbial remediation can be implemented using various techniques, including:

Slurry Reactors: In this ex situ method, contaminated soil is mixed with water to form a slurry in a reactor. This enhances the contact between microorganisms and the contaminant, and allows for control over environmental parameters like pH, temperature, and oxygen levels. Bacterial consortia have been shown to be effective in slurry-phase systems for degrading polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Landfarming: This in situ or ex situ technique involves spreading contaminated soil in a thin layer and stimulating microbial activity by tilling the soil to aerate it and adding nutrients. It is a less expensive but slower process compared to slurry reactors.

The efficiency of microbial degradation can be influenced by several factors, including the presence of surfactants, which can increase the bioavailability of hydrophobic compounds like this compound. researchgate.net

Table 1: Examples of Microorganisms Involved in this compound Bioremediation

Microorganism Type Genus/Species Degradation Efficiency Reference
Bacteria Mycobacterium sp. Capable of mineralizing this compound. nih.gov
Bacteria Bacillus thuringiensis Degraded almost 30% of this compound (50 mg/L) in 12 days. researchgate.net
Bacteria Pseudomonas sp. Degraded 61% of this compound in 168 hours. walshmedicalmedia.com
Fungi Penicillium sp. AC-1 Degraded 64% of this compound in 28 days. scielo.br
Fungi Scopulariopsis brevicauli Achieved 62% this compound bioremediation in 28 days. mdpi.com

Phytoremediation is a remediation strategy that utilizes plants to remove, degrade, or contain environmental contaminants. nih.govresearchgate.net For PAHs like this compound, the primary mechanism is rhizodegradation, where the plant roots release exudates that stimulate the growth and activity of PAH-degrading microorganisms in the rhizosphere (the soil region directly surrounding the roots). frontiersin.orgrsc.org Plants can also take up contaminants, a process known as phytoextraction, although this is a less significant pathway for high molecular weight PAHs. frontiersin.orgnih.gov

Several plant species have been investigated for their effectiveness in remediating this compound-contaminated soil. Studies have shown that plants can enhance the removal of PAHs by 20-80% compared to natural attenuation in unplanted soil. frontiersin.orgnih.gov

Grasses and Legumes: Species like fescue (Festuca arundinacea), switchgrass (Panicum virgatum), and ryegrass have demonstrated the ability to enhance the dissipation of PAHs in soil. nih.govtandfonline.com

Agricultural Crops: Wheat has been identified as a particularly effective species for remediating PAH-contaminated soils. nih.gov Other crops like sunflowers (Helianthus annuus) and zucchini (Curcubita pepo) have also shown a positive effect on the removal of this compound and other PAHs from soil. tandfonline.comhu.edu.jo

The effectiveness of phytoremediation is dependent on factors such as plant species, soil type, and contaminant concentration. The interaction between the plant's root system and the soil microbial community is crucial for the successful degradation of this compound. rsc.org

Table 2: Research Findings on Phytoremediation of this compound

Plant Species Key Finding Reference
Wheat Exhibited the highest PAH removal rate among tested species, reaching up to 88.5%. nih.gov
Sunflower (Helianthus annuus) Planting sunflowers promoted a significant decrease in this compound concentration in soil compared to unplanted controls. hu.edu.jo
Zucchini (Curcubita pepo) Enhanced the dissipation of several PAHs, including this compound, after 90 days of treatment compared to unvegetated soil. tandfonline.com
Ryegrass, Cotton, Tall Fescue All tested plants enhanced PAH removal from contaminated soils. frontiersin.org

Physical and Chemical Remediation Technologies

These technologies employ physical and chemical processes to remove or destroy this compound in contaminated matrices.

Adsorption is a widely used physical process for removing organic contaminants like this compound from water. arviatechnology.com It involves the accumulation of the contaminant onto the surface of a solid material (adsorbent).

Carbonaceous Materials: Activated carbon is a common adsorbent due to its high porosity and large surface area, which allow it to effectively trap this compound molecules. arviatechnology.comnih.gov Biochar, a charcoal-like material produced from biomass, has also been shown to be a highly effective and sustainable adsorbent for this compound removal from wastewater, with studies showing over 98% efficiency. researchgate.net

Zeolites and Clays (B1170129): Modified clays and zeolites, such as organo-zeolites, can be used to adsorb PAHs from water. One study reported an average of 98% removal of this compound and other PAHs using organo-zeolite. up.ac.za

Nanomaterials: Advanced materials like magnetic core-shell nanoparticles and graphene have shown high adsorption capacities for PAHs through mechanisms like van der Waals and π-π interactions. mdpi.com

The adsorption process is influenced by factors such as pH, temperature, initial contaminant concentration, and the specific properties of the adsorbent used. researchgate.net

Photoremediation, or photodegradation, utilizes light energy to break down contaminants. This compound, when dissolved in water or adsorbed onto surfaces, can be degraded upon exposure to ultraviolet (UV) light from solar radiation or artificial sources. nih.gov The process can be slow when acting alone but can be significantly enhanced by the presence of photocatalysts.

In a study evaluating the photodegradation of this compound in soil, a 2-hour exposure to UV light at 254 nm resulted in a 28.5% degradation. semanticscholar.org The efficiency of photodegradation is often increased in advanced oxidation processes (AOPs), where UV light is combined with strong oxidizing agents.

Chemical oxidation involves the use of strong oxidizing agents to convert this compound into less toxic compounds, such as smaller organic molecules, carbon dioxide, and water. researchgate.net This method can be effective for treating both soil and water contamination. rsc.org

Commonly used oxidants include:

Fenton's Reagent: A solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically ferrous sulfate), Fenton's reagent generates highly reactive hydroxyl radicals (•OH) that can rapidly oxidize this compound. nih.gov The process, known as the Fenton reaction, can be enhanced with UV light (photo-Fenton), which can lead to degradation rates of over 95% for this compound in soil within a few hours. semanticscholar.orgdeswater.com

Potassium Permanganate (KMnO₄): A powerful oxidant that has been shown to be highly effective in degrading PAHs in contaminated soil, with removal efficiencies for total PAHs reaching over 90%. nih.gov

Persulfate (S₂O₈²⁻): Activated persulfate is another effective oxidant for the remediation of PAH-contaminated soil, achieving removal efficiencies of over 80%. nih.gov

The effectiveness of chemical oxidation depends on factors such as oxidant dose, pH, soil type, and the presence of other organic matter. rsc.orgnih.gov

Table 3: Comparison of Chemical Oxidation Methods for PAH Removal

Oxidation Method Typical Oxidant(s) Typical Removal Efficiency (Total PAHs) Reference
Fenton Hydrogen Peroxide, Ferrous Sulfate (B86663) 54.1% - 60.0% nih.gov
Photo-Fenton Fenton's Reagent + UV Light 95.1% - 98.9% (for this compound) semanticscholar.org
Permanganate Potassium Permanganate 90.0% - 92.4% nih.gov
Activated Persulfate Sodium Persulfate 81.5% - 86.5% nih.gov

Synthesis and Derivatization of Fluoranthene

Synthetic Methodologies for the Fluoranthene (B47539) Core

The fundamental structure of this compound can be assembled through several key synthetic routes, including cycloaddition reactions and transition-metal-catalyzed processes.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful and frequently utilized method for constructing the this compound skeleton. acs.orgresearchgate.net This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile to form a six-membered ring. In the context of this compound synthesis, this often entails the reaction of a naphthalene-fused cyclopentadienone with an alkyne. rsc.orgresearchgate.net The initial adduct then undergoes a spontaneous elimination of carbon monoxide to yield the aromatic this compound core. rsc.orgresearchgate.net

A notable application of this strategy is the reaction between symmetrical or unsymmetrical benzo[c]furans and acenaphthylene (B141429), which, after epoxide cleavage and dehydration, yields diaryl or heteroaryl substituted benzo[k]fluoranthenes. researchgate.net This method has proven effective for the synthesis of not only simple derivatives but also more complex dimeric and trimeric structures. researchgate.net Furthermore, intramolecular Diels-Alder reactions provide an alternative pathway, where a diene and dienophile are present within the same molecule, leading to cyclization and the formation of the this compound framework. rsc.orgrhhz.net For instance, an intramolecular [4+2] annulation between a thiophene (B33073) and an alkyne has been developed as a catalyst-free method to construct fluoranthenes. rhhz.net

Key features of Diels-Alder approaches to this compound synthesis include:

Versatility : Allows for the introduction of various substituents on both the diene and dienophile, leading to a wide range of functionalized fluoranthenes. rsc.orgacs.org

Efficiency : Often proceeds in a single step with the formation of multiple carbon-carbon bonds. rsc.orgpsu.edu

Aromatization : The final step often involves a spontaneous extrusion of a small molecule like carbon monoxide or sulfur, driving the reaction towards the stable aromatic product. rsc.orgrhhz.net

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has emerged as a highly effective and versatile tool for the synthesis of fluoranthenes, offering alternative bond disconnection strategies to traditional cycloadditions. researchgate.netnih.gov Palladium-catalyzed reactions are particularly prominent in this area. beilstein-journals.orgbilkent.edu.tr

One common approach involves a tandem Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. acs.orgnih.gov This sequence typically starts with a 1,8-dihalogenated naphthalene (B1677914) which first undergoes a Suzuki-Miyaura coupling with an arylboronic acid or ester. acs.orgbeilstein-journals.org The resulting intermediate then undergoes an intramolecular C-H activation and arylation under the same reaction conditions to form the this compound ring system. acs.orgnih.gov This method has been successfully applied using both homogeneous and heterogeneous palladium catalysts. acs.orgnih.gov

Another strategy involves the palladium-catalyzed annulative π-extension of 1,8-dibromonaphthalene. beilstein-journals.org This can occur through a double functionalization of C-H bonds with specific arenes, proceeding via an intermolecular arylation followed by an intramolecular arylation step. beilstein-journals.org Alternatively, a Suzuki coupling followed by an intramolecular C-H activation provides a complementary route to access fluoranthenes that may be challenging to obtain through the double C-H functionalization method. beilstein-journals.org These palladium-catalyzed methods are valued for their functional group tolerance, allowing for the synthesis of a diverse array of substituted fluoranthenes. beilstein-journals.orgacs.org

Cyclization Strategies (e.g., McMurry ring closure)

Various cyclization strategies beyond cycloadditions and palladium-catalyzed C-H arylations have been employed to construct the this compound core. nih.gov Among these, the McMurry ring closure is a notable example. acs.orgfigshare.com This reductive coupling of two carbonyl groups, typically aldehydes or ketones, using a low-valent titanium reagent, forms an alkene.

In the context of this compound synthesis, the McMurry reaction has been a key step in the total synthesis of benzo[j]this compound-based natural products. acs.orgacs.org The strategy involves the preparation of a dialdehyde (B1249045) precursor, where the two aldehyde groups are positioned to form the crucial carbon-carbon bond of the five-membered ring upon cyclization. acs.orgresearchgate.net This dialdehyde is often assembled through a Suzuki coupling, highlighting the modularity of this synthetic approach. figshare.comacs.org

Other cyclization methods include Friedel-Crafts-type reactions, which can be catalyzed by silylium (B1239981) ions, and Prins-type cyclizations. researchgate.netrsc.org Additionally, iodine-mediated electrophilic cyclizations of 1,8-dialkynylnaphthalenes have been developed. rsc.org Gold-catalyzed intramolecular hydroarylation of alkynes also provides a pathway to this compound derivatives. beilstein-journals.org

[2+2+2] Cycloaddition Reactions (e.g., Rh(I)/H8-BINAP-Catalyzed)

The [2+2+2] cycloaddition reaction is a powerful, atom-efficient method for the synthesis of six-membered rings, and it has been successfully applied to the construction of the this compound core. rsc.orgpsu.edu This reaction typically involves the transition-metal-catalyzed trimerization of three unsaturated components, such as alkynes. psu.edu

A significant advancement in this area is the rhodium(I)/H8-BINAP-catalyzed [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes with a third alkyne. acs.orgchemistryviews.org This method allows for the synthesis of substituted fluoranthenes at room temperature, a notable improvement over many synthetic routes that require harsh conditions. acs.orgchemistryviews.org The reaction tolerates a variety of functional groups on both the diyne and the coupling alkyne partner, enabling the formation of di-, tri-, and tetra-substituted fluoranthenes in high yields. rsc.org

The success of the Rh(I)/H8-BINAP system is attributed to the ability of the ligand to stabilize the reaction intermediates. acs.org Mechanistic studies, including DFT calculations, have revealed that noncovalent interactions between the ligand and the substrates can accelerate these sterically demanding reactions by stabilizing the transition states. rsc.orgacs.org Cobalt-catalyzed [2+2+2] cycloadditions of 1,6-diynes with alkynes have also been developed as an efficient and cost-effective alternative. researchgate.net

Synthesis of this compound Derivatives and Analogues

The ability to synthesize not just the parent this compound but also its substituted derivatives and analogues is crucial for tuning its properties for various applications and for accessing naturally occurring compounds.

Substituted Fluoranthenes

A wide variety of substituted fluoranthenes can be synthesized by employing functionalized starting materials in the core-forming reactions described above. rsc.orgbeilstein-journals.org For example, using substituted arylboronic acids in palladium-catalyzed tandem Suzuki-Miyaura/C-H arylation reactions allows for the introduction of a range of substituents onto the benzene (B151609) ring portion of the this compound. acs.orgnih.gov This method demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing groups. acs.orgnih.gov

Similarly, the [2+2+2] cycloaddition approach allows for the incorporation of substituents from the alkyne coupling partner. rsc.orgacs.org Both terminal and internal alkynes can be used, leading to diverse substitution patterns on the newly formed benzene ring. rsc.orgchemistryviews.org

Direct functionalization of the pre-formed this compound core is another route to derivatives, though the synthesis of specific isomers can be challenging. cambridge.org However, methods starting from accessible precursors like 1,2,3,10b-tetrahydro-3-oxothis compound allow for the preparation of derivatives such as 3-hydroxythis compound and 3-aminothis compound (B1220000) through aromatization. cambridge.org

The table below summarizes selected examples of synthetic methods for this compound derivatives, highlighting the diversity of achievable substitutions.

Table 1: Selected Synthetic Methodologies for Substituted Fluoranthenes

Method Key Reactants Catalyst/Conditions Resulting Substitution Pattern Reference
Tandem Suzuki-Miyaura/C-H Arylation 1,8-Diiodonaphthalene (B175167), Arylboronic acids/esters Homogeneous or Heterogeneous Pd catalyst Substituted on the benzene ring acs.org, nih.gov
Pd-catalyzed Annulative π-Extension 1,8-Dibromonaphthalene, Arenes or Arylboronic acids PdCl(C3H5)(dppb) Substituted on the benzene ring beilstein-journals.org
Diels-Alder Reaction Benzo[c]furans, Acenaphthylene Heat, PTSA Diaryl/heteroaryl substituted benzo[k]fluoranthenes researchgate.net
[2+2+2] Cycloaddition 1,8-Dialkynylnaphthalenes, Alkynes Cationic Rh(I)/H8-BINAP Substituted on the benzene ring rsc.org, acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
1,2,3,10b-tetrahydro-3-oxothis compound
1,8-dibromonaphthalene
1,8-diiodonaphthalene
3-aminothis compound
3-hydroxythis compound
Acenaphthylene
Alkyne
Arylboronic acid
Benzo[c]furan
Benzo[j]this compound
Benzo[k]this compound
Carbon monoxide
This compound
H8-BINAP
Palladium
Rhodium

Heterocyclic this compound Analogues (e.g., acenaphthylene-fused heteroarenes)

The incorporation of heteroatoms into the this compound core to create heterocyclic analogues offers a powerful strategy for modulating its electronic and photophysical properties. A significant advancement in this area is the synthesis of acenaphthylene-fused heteroarenes, which are analogues where one of the benzene rings of the this compound structure is replaced by a heterocycle. These compounds are of interest for their potential applications in organic electronics and materials science. beilstein-journals.orgnih.gov For instance, acenaphthylene-fused thiophene derivatives have been explored as organic semiconductors. nih.govbeilstein-journals.org

A versatile and efficient method for synthesizing these analogues involves a palladium-catalyzed tandem reaction cascade. beilstein-journals.orgnih.gov This process typically begins with a Suzuki-Miyaura cross-coupling reaction between a 1,8-dihalonaphthalene, such as 1,8-diiodonaphthalene, and a heteroarylboronic acid or its ester derivative. beilstein-journals.orgnih.gov This initial coupling is immediately followed by an intramolecular C–H arylation under the same reaction conditions, leading to the formation of the fused heterocyclic this compound analogue. nih.govnih.gov This one-pot procedure allows for the creation of a variety of five- and six-membered heterocyclic systems fused to the acenaphthylene framework. beilstein-journals.orgnih.gov

This methodology has been successfully applied to synthesize a range of acenaphthylene-fused heteroarenes, including those containing thiophene, furan (B31954), benzofuran (B130515), pyrazole, pyridine, and pyrimidine (B1678525) rings, with yields reported to be in the good to high range (45–90%). beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov The reaction demonstrates notable functional group tolerance and can effectively utilize both heteroarylboronic acids and various boronic esters as coupling partners. nih.gov

For example, the reaction of 1,8-diiodonaphthalene with thiophene-3-ylboronic acid using a palladium catalyst like Pd(dppf)Cl₂·CH₂Cl₂ yields acenaphtho[1,2-b]thiophene. nih.gov Similarly, using 3-furanylboronic acid or 2-benzofuranylboronic acid produces the corresponding acenaphthylene-fused furan and benzofuran derivatives. beilstein-journals.orgnih.gov The synthesis of an azathis compound derivative has also been achieved using 4-pyridylboronic acid, highlighting the method's utility in creating nitrogen-containing analogues. acs.org

Table 1: Synthesis of Acenaphthylene-Fused Heteroarenes via Pd-Catalyzed Cascade Reaction

Reactant 1Reactant 2 (Heteroarylboronic Acid/Ester)ProductYield (%)Reference
1,8-DiiodonaphthaleneThiophene-3-ylboronic acidAcenaphtho[1,2-b]thiophene76% nih.gov
1,8-Diiodonaphthalene3-Furanylboronic acidAcenaphthylene-fused furan54% beilstein-journals.orgnih.gov
1,8-Diiodonaphthalene2-Benzofuranylboronic acidAcenaphthylene-fused benzofuran86% beilstein-journals.orgnih.gov
1,8-Diiodonaphthalene4-Pyridylboronic acidAzathis compound derivative64% (Homogeneous) acs.org

Green Chemistry Approaches in this compound Synthesis (e.g., heterogeneous catalysis)

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to fluoranthenes. mdpi.com A key focus has been the replacement of traditional homogeneous catalysts with heterogeneous catalysts, which offer advantages such as easier separation from the reaction mixture, potential for recycling, and often lower catalyst loadings. acs.orgnih.gov

One of the prominent green approaches applies to the tandem Suzuki-Miyaura and intramolecular C–H arylation reaction sequence for synthesizing substituted fluoranthenes. acs.orgnih.gov While this reaction works effectively with a homogeneous palladium catalyst like Pd(dppf)Cl₂, researchers have successfully implemented a heterogeneous catalytic system. acs.orgacs.org This system employs bimetallic palladium nanoparticles supported on reduced graphene oxide (rGO), specifically rGO-assembled CuPd alloy nanoparticles (rGO-CuPd). acs.orgnih.gov These nanocatalysts have a high surface-to-volume ratio, which contributes to their high efficiency. nih.gov

The synthesis using the rGO-CuPd nanocatalyst is performed in a DMSO/H₂O solvent mixture, and the catalyst can be dispersed by sonication. acs.orgnih.gov The reaction proceeds with high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid partner to produce this compound derivatives in good yields. acs.orgacs.org

A significant advantage of this heterogeneous approach is the reusability of the catalyst. acs.org Studies have shown that the rGO-CuPd nanocatalysts can be recovered and reused for multiple reaction cycles, retaining a high percentage of their initial activity. nih.govacs.org For instance, after a third cycle, the catalyst was reported to preserve almost 90% of its initial efficacy. acs.org This contrasts with homogeneous catalysts, which are typically difficult to recover and reuse. The development of such robust and recyclable heterogeneous catalysts represents a significant step towards more environmentally and economically viable syntheses of this compound and its derivatives. acs.org

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis in this compound Synthesis

ParameterHomogeneous Catalysis (Method A)Heterogeneous Catalysis (Method B)Reference
CatalystPd(dppf)Cl₂rGO-CuPd nanocatalyst acs.orgacs.org
Typical Reactants1,8-Diiodonaphthalene, Arylboronic acid/ester1,8-Diiodonaphthalene, Arylboronic acid/ester acs.org
SolventDMSODMSO/H₂O (10:1) acs.orgnih.gov
Yield RangeUp to 78%Up to 78% acs.orgnih.gov
Catalyst ReusabilityNo (Difficult to recover)Yes (Preserves ~90% activity after 3rd cycle) acs.org
Reaction AtmosphereNitrogenAir acs.orgnih.gov

Conclusion and Future Research Directions

Summary of Current Understanding

Fluoranthene (B47539) is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials like coal, oil, and wood. arviatechnology.comtpsgc-pwgsc.gc.caiwaponline.com It is not commercially produced but is a widespread environmental contaminant found in air, water, and soil. tpsgc-pwgsc.gc.cacoastalwiki.org Its sources are numerous and include industrial processes like coal tar production, vehicle exhaust, and the burning of fossil fuels. arviatechnology.comhealth.state.mn.useuropa.eu Chemically, this compound is a stable, non-alternant PAH, consisting of a benzene (B151609) ring and a naphthalene (B1677914) unit fused by a five-membered ring. wikipedia.org This structure contributes to its persistence in the environment. arviatechnology.com

This compound exhibits low water solubility and a high tendency to adsorb to particulate matter and sediments, where it can remain stable for decades. tpsgc-pwgsc.gc.cacoastalwiki.org It is known to bioaccumulate, particularly in shellfish. coastalwiki.org From a toxicological perspective, this compound is considered a hazardous substance with carcinogenic properties. arviatechnology.comewg.org The International Agency for Research on Cancer (IARC) has classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," though it has shown carcinogenic effects in animal studies. wikipedia.org Its toxicity is a significant concern for both aquatic life and human health. arviatechnology.comhealth.state.mn.us

Table 1: Summary of Current Knowledge on this compound

Aspect Description References
Chemical Identity A polycyclic aromatic hydrocarbon (PAH) with the formula C₁₆H₁₀, composed of fused benzene and naphthalene rings. wikipedia.org
Primary Sources Incomplete combustion of organic matter, including fossil fuels, wood, coal tar, and industrial processes. arviatechnology.comtpsgc-pwgsc.gc.cahealth.state.mn.us
Environmental Fate Persistent in the environment, adsorbs strongly to soil and sediment, and has a high potential for bioaccumulation. tpsgc-pwgsc.gc.cacoastalwiki.org
Toxicology Identified as a hazardous substance with potential carcinogenic, mutagenic, and genotoxic properties. arviatechnology.comewg.orgiiardjournals.org
Regulatory Status Listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA). wikipedia.org

Knowledge Gaps and Emerging Research Areas

While much is known about this compound, significant knowledge gaps persist, and new research avenues are emerging to address them. A primary gap is the incomplete understanding of the long-term health effects of chronic, low-level exposure in humans. epa.govepa.gov

Emerging research areas include:

Mixture Toxicity : In the environment, this compound is always present in complex mixtures of PAHs and other pollutants. pjsir.org A major research challenge is to understand the combined toxic effects (synergistic, additive, or antagonistic) of these real-world mixtures, as most studies focus on single compounds. nih.govmdpi.com

Interaction with Microplastics and Nanoparticles : The interaction between PAHs like this compound and emerging contaminants such as microplastics and engineered nanoparticles is a growing field. researchgate.net These particles can act as vectors, altering the transport, bioavailability, and toxicity of this compound in aquatic and terrestrial systems. researchgate.netfrontiersin.org

Advanced Remediation Technologies : There is a continuous search for more efficient and sustainable methods to remove this compound from contaminated environments. nih.gov Research is focused on advanced oxidation processes, bioremediation using specific microbial strains, and phytoremediation. iwaponline.comfrontiersin.org

Metabolomics and Biomarkers : Identifying specific biomarkers of this compound exposure and its health effects is a key area of research. mdpi.com Advanced analytical techniques can help elucidate the metabolic pathways disrupted by this compound and its metabolites. mdpi.com

Atmospheric Transformation : The atmospheric fate of this compound, including its transformation into more toxic derivatives like nitro-PAHs (e.g., 2-nitrothis compound) through chemical reactions, is an area of active investigation. mdpi.comacs.org

Table 2: Emerging Research Focus on this compound

Research Area Key Questions References
Mixture Effects How does this compound's toxicity change in the presence of other environmental contaminants? pjsir.orgnih.gov
Nanoparticle/Microplastic Interaction Can plastic particles increase the bioavailability and transport of this compound in the environment? researchgate.netfrontiersin.org
Advanced Remediation What are the most effective and eco-friendly methods to degrade this compound in soil and water? iwaponline.comnih.gov
Biomarkers of Exposure Can we identify unique metabolic fingerprints or DNA adducts to quantify this compound exposure and risk? epa.govmdpi.com
Atmospheric Chemistry What are the formation pathways and environmental fate of toxic this compound derivatives in the atmosphere? acs.org

Interdisciplinary Research Needs

A holistic understanding of this compound's impact requires collaboration across multiple scientific disciplines. The complexity of its lifecycle, from emission to ecological impact, cannot be captured by a single field of study.

Key interdisciplinary needs include:

Environmental Chemistry and Ecotoxicology : Bridging these fields is essential to link the environmental distribution and fate of this compound with its specific toxicological impacts on different organisms and at various levels of biological organization. mdpi.com

Microbiology and Environmental Engineering : Developing effective bioremediation strategies relies on the combined expertise of microbiologists, who can identify and characterize PAH-degrading microorganisms, and environmental engineers, who can design and optimize remediation systems for field applications. frontiersin.orgresearchgate.net

Computational Modeling and Data Science : Integrating large datasets on emissions, environmental concentrations, and toxicity into advanced computational models can improve predictions of this compound's transport, fate, and risk to human and ecological health. acs.orgmdpi.com

Public Health, Epidemiology, and Environmental Science : To assess the real-world health risks, epidemiologists need to work with environmental scientists to accurately quantify human exposure through various pathways (air, water, food) and link this to health outcomes in populations. iiardjournals.orgresearchgate.net

Implications for Environmental Management and Public Health

The scientific understanding of this compound has direct and significant implications for policy, environmental management, and the protection of public health.

Environmental Regulations : The classification of this compound as a priority pollutant and a substance with carcinogenic properties underscores the need for stringent environmental regulations. arviatechnology.comwikipedia.org Regulatory agencies set maximum contaminant levels (MCLs) for this compound in drinking water, soil, and air to minimize exposure. scirp.orgnj.gov

Source Control and Prevention : The most effective management strategy is to control and reduce emissions at their source. This includes improving the efficiency of combustion processes in vehicles and industry, regulating emissions from waste incineration, and promoting cleaner energy sources. europa.euscirp.org

Remediation of Contaminated Sites : For legacy sites contaminated with PAHs, such as former industrial plants, effective remediation strategies are critical to prevent ongoing environmental and public health risks. nih.govnorth-ayrshire.gov.uk The selection of remediation technologies must consider site-specific conditions and the nature of the contamination. iwaponline.comnih.gov

Public Health Advisories : Public health agencies issue advisories to reduce exposure, for example, by providing guidance on limiting the consumption of charred or grilled foods, which are known sources of PAHs. health.state.mn.usoregonstate.edu Educating the public about sources of exposure, such as tobacco smoke and vehicle exhaust, is also a key public health function. health.state.mn.usoregonstate.edu Continued research is essential to refine these management strategies and ensure they are based on the most current scientific knowledge. iiardjournals.orgontosight.ai

Q & A

Q. What are the established methodologies for quantifying fluoranthene in environmental samples, and how do researchers validate their accuracy?

this compound quantification typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection due to its aromatic structure. Validation involves calibration curves using certified standards, spike-recovery tests (e.g., 85–110% recovery rates), and cross-method comparisons to confirm precision . For environmental matrices like soil or water, Soxhlet extraction or solid-phase extraction (SPE) is used, followed by cleanup steps to reduce matrix interference . Researchers must also report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. How do researchers design experiments to assess this compound’s environmental persistence and bioavailability?

Experimental design includes controlled microcosm studies simulating environmental conditions (e.g., pH, temperature, microbial activity). Bioavailability is measured using passive sampling devices (e.g., polyethylene strips) or solvent extraction mimicking biological uptake. Researchers compare degradation rates via half-life calculations and use statistical tools like ANOVA to evaluate variability between treatments . Controls (e.g., sterile soil) are critical to distinguish abiotic vs. biotic degradation pathways .

Q. What are the key considerations for selecting model organisms in this compound toxicity studies?

Organism selection depends on ecological relevance (e.g., Daphnia magna for aquatic systems, earthworms for soil). Researchers prioritize species with well-characterized metabolic pathways to assess biotransformation (e.g., cytochrome P450 activity in fish). Dose-response experiments require standardized protocols (OECD/EPA guidelines) and endpoints like LC50/EC50. Data must include confidence intervals and account for interspecies variability using regression models .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic mechanisms be resolved through experimental design?

Contradictions often arise from variations in exposure routes (oral vs. dermal) or metabolic activation systems (e.g., S9 liver enzymes). Researchers should employ orthogonal assays: in vitro mutagenicity tests (Ames assay), in vivo tumorigenicity models (rodent bioassays), and omics approaches (transcriptomics/proteomics) to identify consistent biomarkers. Meta-analyses of existing data with heterogeneity testing (e.g., I² statistic) can isolate confounding variables .

Q. What advanced statistical methods are suitable for apportioning this compound sources in mixed-contamination environments?

Principal Component Analysis (PCA) and hierarchical clustering analyze spatial-temporal patterns, while diagnostic ratios (e.g., this compound/(this compound + Pyrene)) differentiate pyrogenic vs. petrogenic sources. Bayesian mixing models incorporate uncertainty in source profiles. Researchers must validate ratios with local emission inventories and report bootstrap confidence intervals to avoid overinterpretation .

Q. How can researchers optimize photodegradation studies to account for variable light spectra and matrix effects?

Solar simulators with calibrated irradiance (e.g., ASTM G173 spectrum) and actinometers (e.g., nitrobenzene) standardize light exposure. Matrix effects are minimized by isolating dissolved organic matter (DOM) via ultrafiltration. Quantum yield calculations and kinetic modeling (pseudo-first-order kinetics) quantify degradation efficiency. Researchers should compare results across multiple wavelengths (UV-A/B) and use control experiments with light filters .

Q. What integrative approaches address data gaps in this compound’s interactions with co-pollutants (e.g., heavy metals)?

Fractional factorial design (FFD) identifies synergistic/antagonistic effects, while isobolographic analysis quantifies interaction magnitudes. Advanced techniques like synchrotron-based X-ray spectroscopy map co-localization in samples. Researchers must validate findings with in situ microcosms and multivariate regression to disentangle confounding factors .

Methodological Frameworks

  • PICOT Framework : For longitudinal studies, structure research questions around Population (e.g., benthic organisms), Intervention (this compound exposure), Comparison (control vs. treated), Outcome (biomarker levels), and Time (chronic vs. acute exposure) .
  • Data Synthesis : Use PRISMA guidelines for systematic reviews to evaluate this compound’s ecotoxicological thresholds, ensuring inclusion of grey literature and non-English studies to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.